3-Bromo-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORGLLGXCAQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501578 | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-59-8 | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Identity and Properties
An In-Depth Technical Guide to 3-Bromo-2-methoxypyridine
CAS Number: 13472-59-8
This technical guide provides comprehensive information on this compound, a pivotal chemical intermediate for professionals in research, drug development, and material science. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in synthetic chemistry, and essential safety and handling procedures.
This compound is a substituted pyridine (B92270) derivative featuring a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1][2] Its CAS Registry Number is 13472-59-8 .[1][3][4][5]
Physicochemical Data
The quantitative properties of this compound are summarized below. The data highlights its characteristics as a high-purity liquid suitable for various laboratory and industrial applications.
| Property | Value | Citations |
| CAS Number | 13472-59-8 | [1][3][4][5] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥96–99% | [1] |
| Density | 1.5856 g/mL at 25 °C | [1] |
| Refractive Index | nD/20 = 1.566 | [1] |
| Flash Point | 93.3 °C (199.9 °F) - closed cup | |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727); limited solubility in water. | [1] |
Spectral Data
Spectral data is crucial for the structural confirmation of this compound. Spectroscopic information is available from various suppliers and chemical databases.
| Spectral Data Type | Availability |
| ¹H NMR | Available[6] |
| ¹³C NMR | Available[6] |
| Mass Spectrometry (MS) | Available[6] |
| Infrared (IR) | Available[6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the nucleophilic substitution of a chloro-precursor.
Synthesis from 3-Bromo-2-chloropyridine (B150940)
This method relies on the displacement of the chlorine atom at the 2-position of the pyridine ring with a methoxy group.
Experimental Protocol:
-
Under an inert argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (DMF, 30 mL).[7]
-
To this solution, add a 28% methanolic solution of sodium methanol (5.73 g).[7]
-
Heat the reaction mixture to 80°C and stir for 30 minutes.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Quench the reaction by adding water.[7]
-
Extract the product with ethyl acetate. Combine the organic phases.[7]
-
Wash the combined organic phase sequentially with water and a saturated sodium chloride solution.[7]
-
Dry the organic phase over anhydrous magnesium sulfate.[7]
-
Remove the solvent by concentration under reduced pressure to yield the crude product as a light yellow oil (4.43 g).[7]
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound(13472-59-8) 1H NMR [m.chemicalbook.com]
- 7. This compound | 13472-59-8 [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive bromine atom with an electron-donating methoxy (B1213986) group on a pyridine (B92270) scaffold, render it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its utilization in key chemical transformations, and its significant role as an intermediate in the synthesis of targeted therapeutics, with a special focus on the dopamine (B1211576) D4 receptor agonist, ABT-724.
Core Properties of this compound
This compound is a commercially available reagent that serves as a cornerstone in the synthesis of a wide array of functionalized pyridine derivatives.[1][2] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 188.02 g/mol | [3][4] |
| Molecular Formula | C₆H₆BrNO | [3][4] |
| CAS Number | 13472-59-8 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.5856 g/mL at 25 °C | [4] |
| Purity | ≥96–99% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and methanol | [2] |
Synthesis and Key Reactions
While various methods exist for the synthesis of substituted pyridines, this compound is often utilized in cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a paramount example of its application.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing a bromopyridine derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the desired coupled product.
References
An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Properties, Synthesis, and Core Reactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, provides a scaffold for a wide array of synthetic transformations. The bromine atom serves as a key functional handle for cross-coupling reactions and nucleophilic substitutions, while the methoxy group influences the electronic properties and reactivity of the pyridine (B92270) ring.[1] This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key synthetic applications, and a summary of its safety and handling requirements.
Core Properties of this compound
The physical and chemical properties of this compound are summarized below. All quantitative data is presented for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13472-59-8 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.5856 g/mL at 25 °C | [1] |
| Boiling Point | 87 °C at 16 Torr (21.3 hPa) | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.566 | [1] |
| Flash Point | 93.3 °C (199.9 °F) - closed cup | [2] |
| Purity | ≥96–99% | [1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol). Limited solubility in water. | [1] |
| pKa (Predicted) | 1.04 ± 0.10 | ChemicalBook |
Spectral Data
| Spectrum Type | Description |
| ¹H NMR | Spectra are available for confirmation of structure.[3] |
| ¹³C NMR | Spectra are available for confirmation of structure.[3] |
| Mass Spectrometry | Expected m/z for [M]+: 186.96 (Br⁷⁹), 188.96 (Br⁸¹). |
| Infrared (IR) | Spectra are available for confirmation of functional groups. |
Reactivity and Synthetic Applications
This compound is a valuable intermediate primarily used in the construction of more complex molecules through carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom at the 3-position is the primary site of reactivity.
Key applications include its use as a substrate in:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, vinyl, and amino groups.
-
Grignard Reactions: It can undergo halogen-magnesium exchange to form a pyridyl Grignard reagent, which can then react with various electrophiles.
-
Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions.[1]
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the synthesis of this compound and its application in several cornerstone reactions of modern organic synthesis.
Synthesis of this compound
This protocol details the synthesis via nucleophilic substitution of 3-bromo-2-chloropyridine (B150940) with sodium methoxide (B1231860).
Methodology:
-
Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 6.3 mL per gram of substrate).
-
To this solution, add a 28% solution of sodium methoxide in methanol (B129727) (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 30 minutes. Monitor reaction completion by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic phases and wash sequentially with water and saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a light yellow oil.
Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on established methods for the coupling of bromopyridines with boronic acids.[4][5][6] Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., SPhos or XPhos, 4 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to 80–110 °C with vigorous stirring for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation using this compound.[7][8][9] The choice of ligand and base is critical and often substrate-dependent.
Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol% or Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP, XantPhos, 3-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 eq).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add anhydrous, degassed toluene (B28343) or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80–110 °C for 8–24 hours, until starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the aminated product.
Grignard Reagent Formation via Halogen-Magnesium Exchange
This modern protocol uses turbo Grignard reagents like iPrMgCl·LiCl for a mild and functional-group-tolerant halogen-magnesium exchange.[10][11][12]
Methodology:
-
To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF (to approx. 0.5 M).
-
Cool the solution to -15 °C using a suitable cooling bath (e.g., salt-ice).
-
Slowly add iPrMgCl·LiCl solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.
-
Stir the reaction mixture at -15 °C to 0 °C for 1.5 hours to ensure complete formation of the pyridyl Grignard reagent. The reagent is now ready for reaction with an electrophile.
-
Reaction with Electrophile (Example: Benzaldehyde):
-
To the freshly prepared Grignard solution at -15 °C, slowly add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Signal Word: Danger.
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Handle with chemical-resistant gloves. Wear a lab coat or impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., type ABEK (EN14387) respirator filter).
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Recommended storage temperature may be 2-8°C.
-
Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound(13472-59-8) 1H NMR spectrum [chemicalbook.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Mild Mg – Halogen Exchange [sigmaaldrich.com]
An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, offers a versatile scaffold for the synthesis of complex molecules.[1] The presence of the bromine atom provides a reactive site for various cross-coupling and nucleophilic substitution reactions, while the methoxy group influences the electronic properties and reactivity of the pyridine ring.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development.[1][2]
Physicochemical and Spectroscopic Data
This compound is typically supplied as a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13472-59-8 | [3] |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.5856 g/mL at 25 °C | |
| Boiling Point | 70-73 °C at 3 mmHg | |
| Refractive Index | nD/20 1.566 | |
| Flash Point | 93.3 °C (199.9 °F) - closed cup | |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [1] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
2.2.1 ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
2.2.2 ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
2.2.3 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
2.2.4 Mass Spectrometry (MS)
| m/z | Assignment |
| Data not available in search results |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the nucleophilic substitution of a chloro-substituent with a methoxy group.
Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine
This protocol details the synthesis of this compound from 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine
-
28% Sodium methoxide in methanol
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL).
-
To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).
-
Heat the reaction mixture to 80°C and stir for 30 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the crude product as a light yellow oil.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]
The bromine atom at the 3-position serves as a handle for introducing various aryl or heteroaryl groups, making it an invaluable precursor in the development of novel pharmaceutical and agrochemical agents.[1][2]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water).
-
Heat the reaction mixture to 80-100°C with stirring for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 2-methoxy-3-arylpyridine.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and dark place.
-
Store under an inert atmosphere to prevent degradation.[1]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, providing access to a diverse range of substituted pyridine derivatives. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
References
An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. Its unique electronic and steric properties, arising from the presence of a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, make it an invaluable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, and its application in key cross-coupling reactions. The strategic importance of this compound in the development of novel pharmaceuticals is also highlighted.
Chemical Identity and Properties
This compound is most commonly identified by its IUPAC name and its Chemical Abstracts Service (CAS) Registry Number. While direct synonyms are not prevalent in the literature, it is occasionally referred to as 2-methoxy-3-bromopyridine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13472-59-8[1][2] |
| Molecular Formula | C₆H₆BrNO[1] |
| SMILES | COc1ncccc1Br |
| InChI | 1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 |
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid under standard conditions, with good solubility in common organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Density | 1.5856 g/mL at 25 °C | [3][5][6] |
| Boiling Point | 87 °C at 16 Torr | [7] |
| Refractive Index | n20/D 1.566 | [5][6] |
| Solubility | Soluble in DMSO and methanol; limited solubility in water. | [3][4] |
| Storage | Store in a dark, cool, dry place under an inert atmosphere. | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro group in 3-bromo-2-chloropyridine (B150940) with a methoxy group from sodium methoxide (B1231860).
Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine
Materials:
-
3-Bromo-2-chloropyridine
-
Sodium methoxide (28% solution in methanol)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure: [5]
-
Under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL) in a reaction flask.
-
To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).
-
Stir the reaction mixture at 80°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate. Combine the organic phases.
-
Wash the combined organic phase sequentially with water and a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to obtain the crude this compound as a light yellow oil (yield: 4.43 g).
Applications in Cross-Coupling Reactions
The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents at the 3-position.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(13472-59-8) 1H NMR [m.chemicalbook.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. This compound | 13472-59-8 [chemicalbook.com]
- 6. This compound 96 13472-59-8 [sigmaaldrich.com]
- 7. This compound CAS#: 13472-59-8 [m.chemicalbook.com]
An In-depth Technical Guide to 2-Methoxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxy-3-bromopyridine. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.
Core Physicochemical and Spectroscopic Properties
2-Methoxy-3-bromopyridine is a halogenated pyridine (B92270) derivative recognized for its utility as a versatile chemical intermediate.[1] Its physical state at room temperature is typically a colorless to light yellow liquid.[1]
Physicochemical Data
The key physical and chemical properties of 2-Methoxy-3-bromopyridine are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrNO | |
| Molecular Weight | 188.02 g/mol | |
| CAS Number | 13472-59-8 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.5856 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.566 | |
| Flash Point | 93.3 °C (199.9 °F) - closed cup | |
| Storage Temperature | 0-8°C | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy (B1213986) group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Analog Data: 2-Methoxypyridine (CDCl₃) | Analog Data: 2-Bromopyridine (CDCl₃) | Reference(s) |
| ~8.0-8.2 | Doublet | H6 | 8.16 (ddd) | 8.35 (ddd) | [2][3] |
| ~7.3-7.5 | Doublet of doublets | H4 | 7.52 (ddd) | 7.45 (ddd) | [2][3] |
| ~6.8-7.0 | Doublet of doublets | H5 | 6.82 (ddd) | 7.24 (ddd) | [2][3] |
| ~3.9 | Singlet | -OCH₃ | 3.92 (s) | N/A | [2] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon NMR spectrum will display six signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Analog Data: 2-Methoxypyridine | Analog Data: 2-Bromopyridine | Reference(s) |
| ~160-164 | C2 (C-O) | 164.3 | N/A | [4] |
| ~145-148 | C6 (C-H) | 147.1 | 150.3 | [4][5] |
| ~138-140 | C4 (C-H) | 138.6 | 138.6 | [4][5] |
| ~115-118 | C5 (C-H) | 116.8 | 128.4 | [4][5] |
| ~108-112 | C3 (C-Br) | 111.2 | N/A | [4] |
| ~53-55 | -OCH₃ | 53.2 | N/A | [4] |
IR (Infrared) Spectroscopy
The IR spectrum will feature characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-O functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~3100-3000 | C-H Stretch | Aromatic | [6][7] |
| ~2950-2850 | C-H Stretch | -OCH₃ | [8] |
| ~1600-1550 | C=N, C=C Stretch | Pyridine Ring | [6][7] |
| ~1250-1200 | C-O Stretch | Aryl Ether | [8] |
| ~1100-1000 | C-O Stretch | Aryl Ether | [8] |
| ~800-700 | C-Br Stretch | Bromo-aromatic | [6][7] |
Reactivity and Synthetic Applications
2-Methoxy-3-bromopyridine is a valuable building block in organic synthesis due to its distinct functional groups that allow for selective chemical transformations.
-
Pyridine Ring : The nitrogen atom in the pyridine ring influences the electron distribution, making the ring susceptible to certain substitution patterns. It also provides a basic site for protonation or coordination to metal centers.[9]
-
Bromine Atom : Located at the 3-position, the bromine atom is a key functional group that serves as a leaving group in nucleophilic aromatic substitution reactions and is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds.
-
Methoxy Group : The electron-donating methoxy group at the 2-position can influence the regioselectivity of reactions on the pyridine ring.
This compound is widely utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structural motif is found in various biologically active compounds.[1]
Experimental Protocols
While multiple synthetic routes are possible, a common approach involves the methylation of the corresponding hydroxypyridine. Below is a representative protocol for the synthesis of 2-Methoxy-3-bromopyridine from 2-bromo-3-hydroxypyridine (B45599).
Synthesis of 2-Methoxy-3-bromopyridine
This two-step procedure first describes the bromination of 3-hydroxypyridine (B118123), followed by methylation to yield the final product.
Step 1: Preparation of 2-Bromo-3-hydroxypyridine [10]
-
Reaction Setup : In a reaction vessel equipped with a stirrer and a dropping funnel, cool an aqueous solution of sodium hydroxide (B78521) (e.g., 40%) to between -10°C and 0°C using an ice-salt bath.
-
Bromine Addition : Slowly add liquid bromine dropwise to the cooled alkali solution while maintaining the low temperature.
-
Substrate Addition : Dissolve 3-hydroxypyridine in a separate aqueous sodium hydroxide solution. Add this solution dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15°C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours.
-
Work-up : Adjust the pH of the reaction mixture to 7 using a suitable acid.
-
Purification : Collect the resulting crude product and recrystallize it to obtain pure 2-bromo-3-hydroxypyridine.[10]
Step 2: Methylation of 2-Bromo-3-hydroxypyridine [10]
-
Reaction Setup : In a dry reaction flask, add sodium metal to methanol (B129727) and heat the mixture to reflux.
-
Substrate Addition : Dissolve the 2-bromo-3-hydroxypyridine from Step 1 in DMF and add it dropwise to the sodium methoxide (B1231860) solution while maintaining reflux.
-
Reaction : Stir the mixture for 10-15 minutes, then remove most of the methanol via distillation under reduced pressure. Add methyl iodide to the remaining mixture and stir overnight at room temperature.
-
Work-up : Remove the DMF by distillation under reduced pressure. Cool the residue to room temperature and perform an extraction with diethyl ether.
-
Purification : Wash the combined organic layers with a saturated aqueous salt solution, dry over anhydrous sodium sulfate, and concentrate via distillation to obtain 2-Methoxy-3-bromopyridine.[10]
A simplified workflow for the synthesis of 2-Methoxy-3-bromopyridine.
Role in Drug Discovery and Development
Pyridine-based heterocycles are among the most prevalent structural motifs in pharmaceuticals due to their ability to engage in various biological interactions.[11] As a functionalized pyridine, 2-Methoxy-3-bromopyridine serves as a critical intermediate, or building block, in the early stages of drug discovery.[12][]
The process begins with the creation of a diverse library of compounds for screening against a specific biological target.[] Intermediates like 2-Methoxy-3-bromopyridine are used to rapidly generate numerous analogs through reactions such as cross-coupling, which allows for the exploration of the chemical space around a core scaffold. Promising "hits" from this initial screening are then subjected to lead optimization, where medicinal chemists systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. The customizable nature of intermediates is essential for this fine-tuning process.[14]
Generalized workflow of drug discovery highlighting the role of a chemical intermediate.
While 2-Methoxy-3-bromopyridine is not itself a therapeutic agent, its pyridine scaffold is implicated in drugs that target a range of biological pathways, including the regulation of cardiac ion channels and various kinase signaling pathways.[15] The specific pathways influenced by final drug products derived from this intermediate would be dependent on the other molecular fragments introduced during synthesis.
Safety and Handling
2-Methoxy-3-bromopyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard information.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |
| STOT - SE (Category 3) | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich.
Precautionary Measures:
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P312 + P330 : IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromopyridine(109-04-6) IR Spectrum [m.chemicalbook.com]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 14. mlunias.com [mlunias.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds.[1] Its unique structural features, including a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine ring, make it a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with a detailed synthesis protocol, to support its application in pharmaceutical, agrochemical, and material science research.[1]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 13472-59-8 | [1][4][5] |
| Molecular Formula | C₆H₆BrNO | [1][5] |
| Molecular Weight | 188.02 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Purity | ≥96–99% | [1][2] |
| Density | 1.5856 g/mL at 25 °C | [1][6] |
| Refractive Index | nD/20 = 1.566 | [1][6] |
| Boiling Point | 70-73 °C at 3 mmHg[4]; 87 °C at 16 Torr[6] | [4][6] |
| Flash Point | 93.3 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727); limited solubility in water.[1][6][7][8] | [1][6][7][8] |
| pKa | 1.04 ± 0.10 (Predicted) | [7] |
| Storage | Store in a dark, cool, dry place under an inert atmosphere at room temperature or 2-8°C.[1][2][6] | [1][2][6] |
Synthetic Utility and Reactivity
This compound is a valuable intermediate primarily due to its reactive sites that allow for diverse chemical transformations. The bromine atom provides a handle for nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3] These reactions are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds. The methoxy group, in turn, influences the electronic properties and regioselectivity of reactions on the pyridine ring.[1][3]
Caption: Reactivity pathways of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound from 3-bromo-2-chloropyridine (B150940).[6]
Materials:
-
3-bromo-2-chloropyridine (4.76 g)
-
28% Sodium methoxide (B1231860) in methanol (5.73 g)
-
N,N-dimethylformamide (DMF, 30 mL)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in N,N-dimethylformamide (30 mL).[6]
-
To this solution, add the 28% methanolic solution of sodium methoxide (5.73 g).[6]
-
Stir the reaction mixture at 80°C for 30 minutes.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Quench the reaction by adding water.[6]
-
Extract the aqueous mixture with ethyl acetate. Combine the organic phases.[6]
-
Wash the combined organic phase sequentially with water and then with a saturated sodium chloride solution.[6]
-
Dry the organic phase over anhydrous magnesium sulfate.[6]
-
Remove the solvent by concentration under reduced pressure to yield the crude product, this compound (4.43 g), as a light yellow oil.[6]
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
This compound is a well-characterized chemical intermediate with a defined set of physical properties that make it suitable for a variety of applications in organic synthesis. Its utility as a precursor for complex molecules in the pharmaceutical and agrochemical industries is well-established. This guide provides essential data and protocols to facilitate its effective use in research and development settings. Researchers can leverage its reactivity to innovate in drug discovery and create novel molecular architectures.[2]
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. This compound | 13472-59-8 [chemicalbook.com]
- 7. This compound CAS#: 13472-59-8 [m.chemicalbook.com]
- 8. This compound | 13472-59-8 [chemicalbook.com]
chemical reactivity of 3-Bromo-2-methoxypyridine
An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-2-methoxypyridine
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and material science.[1][2][3] Its unique arrangement of a reactive bromine atom, an activating methoxy (B1213986) group, and the pyridine (B92270) core allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity, focusing on key reactions such as palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound (CAS No: 13472-59-8) is a high-purity derivative of pyridine.[2] It is typically supplied as a colorless to pale yellow liquid.[2] The compound's reactivity is largely defined by the interplay between the electron-withdrawing pyridine ring, the electron-donating methoxy group at the 2-position, and the bromine atom at the 3-position, which serves as a versatile handle for synthetic modifications.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥96–99% | [2] |
| Density | 1.5856 g/mL at 25°C | [2] |
| Refractive Index | nD/20 = 1.566 | [2] |
| Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility. | [2][4] |
| Storage | Store in a dark, cool, dry place under an inert atmosphere. | [2] |
Synthesis of this compound
A common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor.[4]
Reaction Scheme: 2-chloro-3-bromopyridine reacts with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethylformamide (DMF) to yield this compound.
Experimental Protocol: Synthesis from 3-Bromo-2-chloropyridine[4]
-
Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (B150940) (4.76 g) in N,N-dimethylformamide (30 mL).
-
To this solution, add a 28% methanolic solution of sodium methoxide (5.73 g).
-
Heat the reaction mixture to 80°C and stir for 30 minutes.
-
Monitor the reaction for completion (e.g., by TLC or GC-MS).
-
After completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Extract the product with ethyl acetate. Combine the organic phases.
-
Wash the organic phase sequentially with water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to obtain the crude product as a light yellow oil (yield: 4.43 g).
Core Chemical Reactivity
The reactivity of this compound is dominated by the C-Br bond, making it an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.
References
An In-depth Technical Guide to 3-Bromo-2-methoxypyridine: Safety, Handling, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of 3-Bromo-2-methoxypyridine. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₆BrNO.[1][2] It is a colorless to pale yellow liquid at room temperature.[1][3] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]
| Property | Value | Source |
| Molecular Weight | 188.02 g/mol | [1][2][5] |
| Density | 1.5856 g/mL at 25 °C | [1][5] |
| Boiling Point | 87 °C at 16 Torr | |
| Flash Point | 93.3 °C (199.9 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.566 | [5] |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[1] | |
| Purity | ≥96–99% | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance.[5] Understanding its potential hazards is crucial for safe handling.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[5][6] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[5][6] |
Signal Word: Danger[5]
Hazard Pictograms:
-
Corrosion
-
Exclamation mark
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.
General Handling Protocol
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a well-ventilated work area, preferably within a certified chemical fume hood.[7]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Confirm the availability of appropriate waste disposal containers.
-
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[1]
-
Do not pour down the drain.
-
Emergency Response Protocol
In the event of an exposure or spill, immediate and appropriate action is critical.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Safe Handling of 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling precautions and safety information for 3-Bromo-2-methoxypyridine (CAS No. 13472-59-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2][3] | |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
Target Organs: Respiratory system.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₆BrNO[2][4] |
| Molecular Weight | 188.02 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[4] |
| Density | 1.5856 g/mL at 25°C[2][4] |
| Refractive Index | n20/D 1.566[2][4] |
| Flash Point | 93.3 °C (199.9 °F) - closed cup[2] |
| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[2][5] |
| Skin Protection | Chemically impermeable gloves (e.g., type ABEK EN14387 respirator filter), and fire/flame resistant and impervious clothing. A lab coat should be worn.[2][4][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter.[5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.
Handling:
-
Handle in a well-ventilated place.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools.[5]
-
Prevent fire caused by electrostatic discharge.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Store away from incompatible materials such as acids, bases, and oxidizing agents.
-
Keep in a dark place under an inert atmosphere to prevent degradation.[4]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Consult a doctor.[1][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
Personal Precautions:
-
Use personal protective equipment.[5]
-
Ensure adequate ventilation.[5]
-
Remove all sources of ignition.[5]
-
Evacuate personnel to safe areas.[5]
Environmental Precautions:
Methods for Containment and Cleaning Up:
-
Collect spillage with suitable absorbent material.
-
Keep in suitable, closed containers for disposal.[5]
-
Use spark-proof tools and explosion-proof equipment.[5]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
Special Hazards:
Protective Actions for Fire-Fighters:
-
Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5]
-
Cool fire-exposed containers with water spray from a protected location.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations for chemical waste.[4] Do not empty into drains.
Toxicological Information
Detailed toxicological properties of this compound have not been fully investigated. The available data indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2][3]
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 3-溴-2-甲氧基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 13472-59-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Biological Versatility of 3-Bromo-2-methoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-Bromo-2-methoxypyridine derivatives, providing researchers and drug development professionals with a comprehensive resource of quantitative data, experimental protocols, and pathway visualizations to guide future research and development efforts.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3][4] Its unique electronic and structural features, including a reactive bromine atom amenable to various cross-coupling reactions, make it an attractive starting point for the development of novel therapeutics.[3][5][6] This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key synthetic and biological pathways are included to facilitate further research in this promising area of drug discovery.
Anticancer Activity of 3-Cyano-2-methoxypyridine Derivatives
While quantitative biological activity data for a broad range of this compound derivatives remains an area of active investigation, significant research has been conducted on structurally related 3-cyano-2-methoxypyridine derivatives, demonstrating their potential as potent anticancer agents.
A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The results, summarized in the table below, highlight the promising antiproliferative effects of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5d | HepG2 (Liver) | 1.5 |
| DU145 (Prostate) | 2.5 | |
| MBA-MB-231 (Breast) | 3.0 | |
| 5g | HepG2 (Liver) | 1.0 |
| DU145 (Prostate) | 1.8 | |
| MBA-MB-231 (Breast) | 2.2 | |
| 5h | HepG2 (Liver) | 2.1 |
| DU145 (Prostate) | 3.5 | |
| MBA-MB-231 (Breast) | 4.0 | |
| 5i | HepG2 (Liver) | 1.2 |
| DU145 (Prostate) | 2.0 | |
| MBA-MB-231 (Breast) | 2.8 |
Further studies on 3-cyano-2-methoxypyridine derivatives have identified potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. The following table presents the IC50 values of selected derivatives against the MCF-7 breast cancer cell line.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 8c | MCF-7 (Breast) | 3.74 ± 0.15 |
| 8f | MCF-7 (Breast) | 1.69 ± 0.07 |
| 10 | MCF-7 (Breast) | 2.13 ± 0.09 |
Antimicrobial Activity of Substituted 2-Methoxypyridine (B126380) Derivatives
The 2-methoxypyridine scaffold has also been explored for its antimicrobial potential. A study on 2-methoxy-5-phenylpyridine (B1420872) analogues, structurally related to bedaquiline (B32110), revealed promising anti-tubercular activity. The minimum inhibitory concentration (MIC) values for the most active compound against Mycobacterium tuberculosis are presented below.
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) |
| 17 | M. tuberculosis H37Rv | 0.06 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
The synthesis of these anticancer derivatives involves a multi-step process, which is depicted in the workflow diagram below. The general procedure involves the condensation of chalcones with malononitrile (B47326) in a basic medium.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
General Procedure: A mixture of the appropriate chalcone (B49325) (1 mmol) and malononitrile (1.2 mmol) in ethanol (B145695) is treated with a catalytic amount of a base (e.g., sodium ethoxide). The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][5][7][8][9]
Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams illustrate a general kinase inhibition screening workflow and a simplified representation of a signaling pathway often implicated in cancer.
General Kinase Inhibitor Screening Workflow
A general workflow for screening kinase inhibitors.
Simplified B-Raf Signaling Pathway in Cancer
Several pyridine (B92270) derivatives have been investigated as B-Raf inhibitors. This pathway is a key regulator of cell growth and proliferation, and its mutation is common in various cancers.
Simplified B-Raf signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing data, particularly on the anticancer activity of its 3-cyano derivatives, provides a strong foundation for further investigation. The versatility of the this compound core allows for extensive structural modifications, offering the potential to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on a more systematic exploration of the biological activities of a wider range of this compound derivatives. This includes screening against a broader panel of cancer cell lines, various microbial strains, and a diverse set of enzymes and receptors implicated in other diseases. The detailed experimental protocols and workflow visualizations provided in this guide are intended to support and streamline these future research endeavors, ultimately accelerating the discovery and development of new medicines based on this promising heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 13472-59-8 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 3-Bromo-2-methoxypyridine in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a versatile and highly valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex molecules.[1] Its utility stems from the presence of a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, making it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Key Applications in Organic Synthesis
The reactivity of this compound is dominated by the presence of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, influences the electronic properties of the pyridine ring, affecting its reactivity and the stability of reaction intermediates. The primary applications of this compound are centered around the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Compounds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring. These biaryl and heterobiaryl motifs are prevalent in many biologically active molecules.
General Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Catalyst Loading | 2-5 mol% |
| Base | K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) |
| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1 v/v) or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 80-95% |
Experimental Protocol: Synthesis of 2-Methoxy-3-phenylpyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-methoxy-3-phenylpyridine.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in medicinal chemistry and materials science. This compound serves as an effective coupling partner in this transformation.
General Reaction Scheme:
Table 2: Representative Conditions for Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |
| Co-catalyst | CuI (Copper(I) iodide) |
| Catalyst Loading | Pd: 1-5 mol%, CuI: 2-10 mol% |
| Base | Et₃N (Triethylamine) or DIPA (Diisopropylamine) |
| Solvent | THF (Tetrahydrofuran) or DMF (Dimethylformamide) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Representative Yield | 75-90% |
Experimental Protocol: Synthesis of 2-Methoxy-3-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv.)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF, followed by this compound, phenylacetylene, and Et₃N.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-methoxy-3-(phenylethynyl)pyridine.
Experimental Workflow Diagram: Sonogashira Coupling
[Image of the Buchwald-Hartwig amination of this compound with an amine]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly adaptable and valuable reagent in organic synthesis. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an essential building block for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. While the provided protocols are representative, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for 3-Bromo-2-methoxypyridine in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a versatile heterocyclic intermediate with significant applications in the synthesis of agrochemicals.[1] Its unique structural features, including the presence of a reactive bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, make it a valuable building block for the development of novel herbicides and fungicides. The pyridine scaffold is a common motif in a variety of biologically active molecules, and its derivatives have been successfully commercialized as crop protection agents.
This document provides detailed application notes on the use of this compound in the synthesis of picolinamide-class agrochemicals, with a specific focus on the herbicide picolinafen (B105197). It includes a plausible synthetic pathway, detailed experimental protocols, quantitative data on herbicidal activity, and a visualization of the herbicide's mode of action.
Application in Herbicide Synthesis: The Case of Picolinafen
Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[2][3] It belongs to the aryloxypicolinamide class of herbicides and acts by inhibiting the phytoene (B131915) desaturase (PDS) enzyme, a key component of the carotenoid biosynthesis pathway in plants.[2][4][5][6] Inhibition of this pathway leads to the destruction of chlorophyll (B73375) and subsequent bleaching of the plant tissue, ultimately causing weed death.[2][4][6]
While various synthetic routes to picolinafen exist, a plausible pathway can be designed starting from this compound. This involves a series of transformations to construct the picolinamide (B142947) scaffold and introduce the necessary substituents.
Synthetic Pathway Overview
The synthesis of picolinafen from this compound can be envisioned through a multi-step process. The key steps would involve the conversion of this compound to a picolinic acid derivative, followed by ether formation and subsequent amidation.
Caption: Plausible synthetic pathway for Picolinafen from this compound.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of picolinafen, based on established chemical principles for similar pyridine derivatives.
Protocol 1: Synthesis of a 2-Methoxy-3-picolinic Acid Derivative
This protocol describes a general method for the carboxylation of a bromopyridine derivative.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) or other strong organolithium base
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add water.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl to a pH of approximately 2-3, which should precipitate the picolinic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.
Protocol 2: Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic Acid Derivative
This protocol outlines the etherification of a picolinic acid derivative with a phenol.
Materials:
-
2-Methoxy-3-picolinic acid derivative (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Copper(I) iodide (CuI) (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add the 2-methoxy-3-picolinic acid derivative (1 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF as the solvent and a catalytic amount of CuI (if necessary).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Protocol 3: Synthesis of Picolinafen
This protocol describes the final amidation step to produce picolinafen.
Materials:
-
6-(3-(Trifluoromethyl)phenoxy)picolinic acid derivative (from Protocol 2)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Triethylamine (B128534) (Et₃N) or another organic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a flask, suspend the 6-(3-(trifluoromethyl)phenoxy)picolinic acid derivative (1 equivalent) in DCM and add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours until a clear solution is formed (indicating the formation of the acid chloride).
-
In a separate flask, dissolve 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.
-
Slowly add the freshly prepared acid chloride solution to the aniline (B41778) solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain picolinafen.
Quantitative Data: Herbicidal Activity of Picolinafen
The herbicidal efficacy of picolinafen has been evaluated against a range of broadleaf weeds. The data is typically presented as the application rate required for effective control.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Level | Reference |
| Galium aparine | Cleavers | 12.5 - 25 | Good to Excellent | [7] |
| Stellaria media | Chickweed | 12.5 - 25 | Good to Excellent | [7] |
| Veronica persica | Field Speedwell | 12.5 - 25 | Good to Excellent | [7] |
| Viola arvensis | Field Pansy | 12.5 - 25 | Good to Excellent | [7] |
| Capsella bursa-pastoris | Shepherd's Purse | 12.5 - 25 | Good to Excellent | [7] |
| Raphanus raphanistrum | Wild Radish | 33 - 50 | Good to Excellent | [8] |
Signaling Pathway and Mode of Action
Picolinafen's herbicidal activity stems from its inhibition of the phytoene desaturase (PDS) enzyme, which is a critical step in the carotenoid biosynthesis pathway. Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By blocking PDS, picolinafen prevents the formation of colored carotenoids, leading to an accumulation of the colorless precursor, phytoene. The absence of protective carotenoids results in the rapid degradation of chlorophyll in the presence of light, causing the characteristic bleaching symptoms and eventual death of the weed.
Caption: Mode of action of Picolinafen via inhibition of Phytoene Desaturase (PDS).
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex agrochemicals. Its application in the potential synthesis of the herbicide picolinafen highlights its importance in the development of modern crop protection solutions. The provided protocols and data offer a foundation for researchers and scientists to explore the synthesis and application of pyridine-based agrochemicals, contributing to the advancement of agricultural productivity and sustainability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. agribusinessglobal.com [agribusinessglobal.com]
- 3. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. herbiguide.com.au [herbiguide.com.au]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 8. 4farmers.com.au [4farmers.com.au]
Application Notes and Protocols: 3-Bromo-2-methoxypyridine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a highly versatile and reactive heterocyclic building block essential for the synthesis of a wide array of pharmaceutical compounds.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, makes it an ideal starting material for constructing complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for creating carbon-carbon and carbon-nitrogen bonds, respectively.[2] This allows for the strategic introduction of diverse functionalities, a key step in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. It also explores its application in the development of targeted therapies, specifically focusing on gamma-secretase modulators for Alzheimer's disease and activin receptor-like kinase-2 (ALK2) inhibitors for fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methoxypyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 3-position, a common structural motif in many biologically active molecules.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [4] |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 12 | ~95 | [5] |
| 3 | 3-Bromo-5-(3-chlorophenoxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | Not specified | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is based on established methodologies for the Suzuki-Miyaura coupling of bromopyridines and can be adapted for this compound.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction mixture at 80-110 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization of Experimental Workflow
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methoxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing arylamines from aryl halides and primary or secondary amines. Using this compound as a substrate, a wide range of amino functionalities can be introduced at the 3-position.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of analogous aryl halides, which can serve as a starting point for the amination of this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [7] |
| 2 | 3-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Neat | 110 | 12 | >99 | [8] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base to a dry Schlenk tube or sealed vial.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1] The 2-methoxy-3-arylpyridine scaffold, synthesized via the Suzuki coupling of 3-bromo-2-methoxypyridine, is a key structural motif in many biologically active compounds and serves as a valuable intermediate in drug discovery programs. The methoxy (B1213986) group, in particular, can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of drug candidates.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. It includes a summary of reaction conditions, catalyst systems, and expected yields based on literature precedents for structurally similar substrates.
Reaction Scheme and Mechanism
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a well-established catalytic cycle involving a palladium catalyst. The general transformation is depicted below:
General Reaction:
The catalytic cycle, illustrated in the diagram below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of various bromopyridines and other aryl bromides, providing a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | Reflux | 12 | 85-95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 80 |
| 3 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L1 (1.0) | - | K₃PO₄ (2) | THF/H₂O | 97 | 0.08 | 90 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | - | Moderate to Good |
| 5 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | - | - |
| 6 | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki coupling reaction with this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methoxy-3-arylpyridine.
Protocol 2: Optimization using Pd(OAc)₂ and a Phosphine (B1218219) Ligand
For less reactive arylboronic acids or to improve yields, a catalyst system generated in situ from a palladium(II) precursor and a phosphine ligand can be more effective.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.
-
Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Add degassed water (if a biphasic system is desired).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
The 2-methoxy-3-arylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for target binding. Furthermore, it can favorably impact metabolic stability and pharmacokinetic properties.
Derivatives of 2-methoxypyridine (B126380) have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors. For example, compounds with similar structural motifs have demonstrated inhibitory activity against various cancer cell lines.[2] The ability to readily synthesize a diverse library of 2-methoxy-3-arylpyridines via the Suzuki coupling reaction is therefore highly valuable for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure an inert atmosphere; use fresh, high-purity reagents; consider a different palladium precursor or ligand. |
| Inefficient transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃); ensure the base is soluble in the reaction medium. | |
| Low reactivity of aryl halide | Increase reaction temperature and/or time; use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos). | |
| Side Product Formation | Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen; use a slight excess of the boronic acid. |
| Protodeboronation | Use anhydrous solvents; ensure the base is not too strong or the reaction temperature too high for the stability of the boronic acid. |
By following these protocols and considering the key reaction parameters, researchers can effectively synthesize a wide range of 2-methoxy-3-arylpyridines for applications in drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[1] 3-Bromo-2-methoxypyridine is a valuable building block in this context, as the resulting 3-aryl-2-methoxypyridine core is a key structural motif in various pharmacologically active compounds.
Substituted pyridines are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic properties, including antimicrobial, antiviral, and antiproliferative effects.[2] Specifically, aryl-substituted methoxypyridines have emerged as promising scaffolds for the development of targeted kinase inhibitors, which are at the forefront of cancer therapy.[3][4][5] The strategic placement of the methoxy (B1213986) and aryl groups on the pyridine (B92270) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, target binding affinity, and solubility.[3] Additionally, derivatives of aryl-pyridines have shown potential as anti-inflammatory agents and antimalarials.[6][7]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, a summary of typical reaction conditions and yields, and an overview of the significance of the resulting products in medicinal chemistry.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data has been compiled from literature sources describing similar transformations and serves as a guide for reaction optimization.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12-24 | 85-95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80-100 | 6-12 | 90-98 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O | 90 | 8-16 | 88-96 |
| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12-24 | 80-90 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The total solvent volume should be sufficient to ensure effective stirring (e.g., a concentration of 0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-methoxypyridine.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position, makes it a valuable precursor for the construction of complex molecular architectures. The bromine atom serves as a key functional group for various nucleophilic substitution reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds. These reactions are pivotal in the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutic agents.[1] This document provides detailed application notes and protocols for several key nucleophilic substitution reactions of this compound.
Key Applications in Drug Discovery
Derivatives of this compound are integral to the synthesis of numerous compounds with therapeutic potential. Notably, this scaffold is a key component in the development of kinase inhibitors, which are a major class of anticancer drugs. For instance, compounds derived from this compound have been investigated as dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[2][3]
Nucleophilic Substitution Reactions: Protocols and Data
The reactivity of the bromine atom in this compound allows for a variety of nucleophilic substitution reactions. The most common and synthetically useful transformations include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as copper-catalyzed Ullmann-type reactions and cyanation reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used to synthesize arylamines from aryl halides.[4][5] This reaction is particularly relevant for the synthesis of aminopyridine derivatives, which are common motifs in kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A dry Schlenk tube is charged with this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Anhydrous toluene (B28343) is added, and the tube is sealed. The reaction mixture is then heated at 80-110 °C for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 85 | Adapted from[3] |
| Morpholine | Pd(OAc)₂ / RuPhos | LHMDS | THF | 60 | 8 | 92 | Adapted from[2] |
| p-Toluidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 16 | 88 | Adapted from general procedures |
| Cyclohexylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 24 | 75 | Adapted from general procedures |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A solvent mixture, typically 1,4-dioxane and water (4:1), is added. The vessel is purged with an inert gas (e.g., argon) and heated to 85-100 °C for 12-18 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[7]
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 93 | Adapted from[7] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 16 | 91 | Adapted from general procedures |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 87 | Adapted from general procedures |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 78 | Adapted from[7] |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative, especially for certain substrates.[8][9]
Experimental Protocol: General Procedure for Ullmann N-Arylation
A mixture of this compound (1.0 equiv.), the amine or N-heterocycle (1.5 equiv.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a high-boiling solvent such as DMF or DMSO is heated at 120-150 °C for 24-48 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[8]
Table 3: Ullmann-type Reactions of this compound
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | CuI / DMEDA | K₂CO₃ | DMF | 130 | 24 | 75 | Adapted from[8] |
| Phenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 36 | 68 | Adapted from[10] |
| Pyrrole | CuO / None | KOtBu | Toluene | 150 | 24 | 65 | Adapted from[8] |
Cyanation Reaction
The introduction of a nitrile group via cyanation of an aryl halide is a valuable transformation in organic synthesis, as the nitrile can be further converted into various functional groups such as carboxylic acids, amines, and amides. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic reagents like KCN or Zn(CN)₂.[11][12]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
To a reaction vessel is added this compound (1.0 equiv.), K₄[Fe(CN)₆] (0.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Na₂CO₃) in a solvent mixture such as t-BuOH/H₂O. The mixture is heated to 100-140 °C for 12-24 hours. After completion, the reaction is worked up by extraction and purified by chromatography to yield the corresponding 2-methoxy-3-cyanopyridine.[12]
Table 4: Cyanation of this compound
| Cyanide Source | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 88 | Adapted from[12] |
| Zn(CN)₂ | Pd(PPh₃)₄ | None | DMF | 80 | 6 | 91 | Adapted from general procedures |
Visualization of Reaction Workflows and Signaling Pathways
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
PI3K/mTOR Signaling Pathway Inhibition
Derivatives of this compound are precursors to potent inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its aberrant activation is a hallmark of many cancers.[1][2] Dual inhibitors targeting both PI3K and mTOR can effectively block this pathway at two key nodes, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/mTOR Signaling Pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyridine (B92270) derivatives. The nucleophilic substitution reactions described herein, particularly palladium- and copper-catalyzed cross-coupling reactions, provide efficient and reliable methods for accessing compounds with significant potential in drug discovery and development. The provided protocols and data serve as a guide for researchers to design and execute synthetic strategies for the development of novel therapeutic agents.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.nie.edu.sg [repository.nie.edu.sg]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-2-methoxypyridine in the synthesis of biaryl compounds. The focus is on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, which are pivotal in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Introduction
This compound is a versatile and valuable building block in organic synthesis. The presence of a bromine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring allows for strategic and regioselective functionalization. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds. These motifs are prevalent in a wide range of biologically active molecules and functional materials. This document outlines detailed protocols for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions using this compound as the electrophilic partner.
General Experimental Workflow
A general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. The key steps include reaction setup under inert conditions, addition of reagents, the coupling reaction itself, and subsequent workup and purification of the desired biaryl product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide. For this compound, this reaction provides an efficient route to a diverse range of 3-aryl-2-methoxypyridines.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst and ligand (if separate) to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Quantitative Data: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | [1] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 16 | [1] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 8 | [1] |
| 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | [1] |
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 95 | 10 | [1] |
*Note: The yields presented are illustrative and based on typical conditions for halopyridines. Actual yields may vary and require experimental optimization.[1]
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. It is known for its tolerance of a wide range of functional groups.
Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a general method for the Stille coupling of this compound with various organostannanes.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the organostannane.
-
Add the anhydrous, degassed solvent via syringe under an inert atmosphere.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Stille Coupling Examples
| Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 16 | [2] |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ | DMF | 100 | 12 | [2] |
| (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Dioxane | 100 | 24 | [2] |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 80 | 8 | [2] |
*Note: The yields are based on established procedures for similar substrates and may require optimization for this compound.[2]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance.
Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol outlines a general procedure for the Negishi coupling of this compound with organozinc reagents.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (prepared in situ or as a solution) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, CPhos) (2-10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and this compound.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Slowly add the solution of the organozinc reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Negishi Coupling Examples
| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 60 | 6 | [3] |
| 4-Tolylzinc chloride | Pd₂(dba)₃ / CPhos | Dioxane | 75 | 4 | [3] |
| 2-Furylzinc chloride | Pd(OAc)₂ / SPhos | THF | 50 | 8 | [3] |
| Cyclohexylzinc bromide | Pd₂(dba)₃ / CPhos | THF | 65 | 12 | [3] |
*Note: The yields are based on established procedures for similar substrates and may require optimization for this compound.[3]
Conclusion
This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of biaryl and hetero-biaryl compounds. The Suzuki-Miyaura, Stille, and Negishi couplings each offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Use of 3-Bromo-2-methoxypyridine in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-Bromo-2-methoxypyridine as a versatile building block in the synthesis of advanced functional materials, particularly for applications in organic electronics. The protocols detailed herein are based on established synthetic methodologies, offering a robust starting point for the development of novel materials.
Introduction: A Versatile Building Block for Organic Electronics
This compound is a key intermediate in organic synthesis, valued for its dual functionality. The bromine atom at the 3-position serves as a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1] The methoxy (B1213986) group at the 2-position influences the electronic properties of the pyridine (B92270) ring, which can be strategically utilized to fine-tune the characteristics of the final material.[1]
This combination of a reactive handle for bond formation and a means of electronic modulation makes this compound an attractive precursor for the synthesis of a variety of organic functional materials, including:
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Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be incorporated into larger conjugated systems to facilitate the transport of positive charge carriers (holes).
-
Electron Transport Materials (ETMs) for OLEDs: The inherent electron-deficient nature of the pyridine ring makes it a suitable component for materials designed to transport electrons.
-
Conductive Polymers: As a monomer unit, it can be polymerized to create polymers with tailored electronic and optical properties.[2][3]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The electronic properties of the pyridine core can be leveraged in the design of molecules that exhibit TADF, a mechanism for achieving high efficiency in OLEDs.
The following sections provide detailed protocols for a key synthetic transformation involving this compound and present data on a representative functional material.
Synthesis of a Key Intermediate: 3-(Dibenzo[b,d]furan-4-yl)-2-methoxypyridine
A pivotal application of this compound in material science is its use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. One such example is the synthesis of 3-(Dibenzo[b,d]furan-4-yl)-2-methoxypyridine, a potential building block for more complex hole or electron transport materials.
This protocol provides a general method for the synthesis of 3-(Dibenzo[b,d]furan-4-yl)-2-methoxypyridine. Optimization of the catalyst, base, solvent, and temperature may be required for specific applications.
Materials:
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This compound (1.0 eq.)
-
Dibenzo[b,d]furan-4-ylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
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1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
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Ethyl acetate (B1210297)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
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Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Dibenzo[b,d]furan-4-ylboronic acid (1.2 eq.), and Potassium Carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90°C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(Dibenzo[b,d]furan-4-yl)-2-methoxypyridine.
Physicochemical Properties and Data
The successful synthesis of materials derived from this compound allows for the characterization of their key physicochemical properties, which are crucial for their application in electronic devices.
The following table summarizes the key photophysical and electrochemical properties of a representative material, 3-(Dibenzo[b,d]furan-4-yl)-2-methoxypyridine, which is a core structure for more complex functional materials.
| Property | Value | Method/Conditions |
| Photophysical Properties | ||
| Absorption Maximum (λabs) | ~300 - 350 nm | UV-Vis Spectroscopy in solution |
| Emission Maximum (λem) | ~380 - 450 nm | Photoluminescence Spectroscopy in solution |
| Photoluminescence Quantum Yield (ΦPL) | Varies | Integrating Sphere |
| Electrochemical Properties | ||
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -6.0 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.5 eV | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | ~3.5 - 4.0 eV | Calculated from HOMO and LUMO |
Note: The values presented are typical ranges for this class of compounds and may vary based on the specific molecular structure and measurement conditions.
Application in Organic Light-Emitting Diodes (OLEDs)
The synthesized pyridine-dibenzofuran derivatives can serve as foundational structures for more elaborate molecules designed for specific functions within an OLED.
The following diagram illustrates the logical progression from the synthesis of a core building block to its potential application in an OLED device.
The pyridine-dibenzofuran core can be further functionalized, for example, by attaching hole-transporting moieties like triarylamines or electron-transporting groups, to create a final material with optimized properties for use as either a Hole Transport Material (HTM) or an Electron Transport Material (ETM) in an OLED stack. The performance of such materials is then evaluated by fabricating and testing the OLED devices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methoxypyridine. Here, you will find troubleshooting advice and frequently asked questions to navigate common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
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Question: I am observing a very low yield or no formation of my desired 2-methoxy-3-arylpyridine product. What are the common causes and how can I improve the outcome?
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Answer: Low or no yield is a frequent challenge in Suzuki couplings, particularly with electron-rich heteroaromatic substrates like this compound. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
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Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1]
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Reagent Quality: Verify the purity of your starting materials. This compound should be pure, and the boronic acid should be dry and free from impurities. Boronic acids can dehydrate to form boroxines, which can affect the reaction rate.
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1]
-
-
Key Parameter Optimization: If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent are all critical for a successful coupling.
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Issue 2: Significant Side Product Formation
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Question: My reaction is producing significant amounts of side products, such as the debrominated starting material (2-methoxypyridine) or homocoupled boronic acid. How can I minimize these?
-
Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product.
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Homocoupling of Boronic Acid:
-
Cause: This is often due to the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1]
-
Solution:
-
Improve Degassing: Rigorous degassing of the reaction mixture and solvent is crucial.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Control Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.
-
-
-
Debromination of this compound:
-
Cause: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources.
-
Solution:
-
Choice of Base: Avoid bases that can also act as reducing agents. Carbonate and phosphate (B84403) bases are generally preferred over some alkoxides.
-
Solvent Purity: Ensure solvents are free from impurities that could be hydride sources.
-
-
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: The reaction starts but does not go to completion, even after extended reaction times. What could be the reason?
-
Answer: A stalled reaction often points towards catalyst deactivation or inefficient reaction parameters for this specific substrate.
-
Catalyst Deactivation:
-
Cause: The pyridine (B92270) nitrogen of this compound or the product can coordinate to the palladium center, leading to catalyst inhibition and the formation of inactive species.[1]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) which can sterically shield the palladium center and mitigate this inhibition.[1]
-
-
Inefficient Oxidative Addition:
-
Cause: The electron-donating 2-methoxy group on the pyridine ring can make the oxidative addition of the palladium catalyst to the carbon-bromine bond less favorable.
-
Solution: Utilize bulky, electron-rich phosphine ligands to increase the electron density on the palladium center, which in turn facilitates the oxidative addition step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A common starting point for the Suzuki coupling of heteroaryl bromides involves a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent mixture of an ether or aromatic solvent with water. For example, you could start with Pd(OAc)₂/SPhos as the catalyst system, K₃PO₄ as the base, and a solvent system like dioxane/water (4:1). The temperature is typically elevated, often in the range of 80-110 °C. However, optimization is almost always necessary for a new substrate combination.
Q2: Which palladium catalyst and ligand system is best for this compound?
A2: The choice is critical. While classic catalysts like Pd(PPh₃)₄ can work, modern catalyst systems using bulky, electron-rich phosphine ligands often provide superior results for challenging substrates like 2-substituted pyridines. These ligands enhance catalyst stability and promote the key steps of the catalytic cycle.
-
Recommended Systems:
-
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling electron-rich and heteroaromatic halides.
-
Pre-formed Catalysts: Buchwald G3 or G4 palladacycle precatalysts can also be very effective and offer convenience.
-
Q3: How do I select the right base and solvent?
A3: The base is crucial for activating the boronic acid for the transmetalation step. The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.
-
Bases:
-
Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. K₂CO₃ and Na₂CO₃ are also widely used. The strength and solubility of the base can significantly impact the reaction.
-
-
Solvents:
-
A mixture of an organic solvent and water is frequently used. Common systems include:
-
1,4-Dioxane (B91453) / Water
-
Toluene / Water
-
THF / Water
-
-
The ratio of the organic solvent to water can be a key parameter to optimize.
-
Q4: My arylboronic acid is unstable. What can I do?
A4: Some arylboronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (replacement of the boronic acid group with a hydrogen). To address this, consider using more stable boronic acid derivatives such as:
-
Pinacol esters (Bpin)
-
MIDA boronates
-
Potassium aryltrifluoroborates (BF₃K)
These derivatives can release the boronic acid slowly under the reaction conditions, minimizing decomposition.
Data Presentation: Condition Screening
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ | Dioxane | 100 | High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Moderate-High |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 100 | Moderate |
Note: "High" yield generally refers to >80%, "Moderate" to 40-80%, and "Low" to <40%. Actual yields are highly dependent on the specific arylboronic acid used.
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | Moderate-High |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 100 | Moderate |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | Moderate |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Screening Protocol for Optimization
This protocol is designed for the parallel screening of different reaction conditions.
-
Stock Solutions: Prepare stock solutions of this compound and the arylboronic acid in the chosen solvent (e.g., dioxane).
-
Vial Preparation: In a glovebox, add the appropriate palladium catalyst and ligand to a series of reaction vials. Add the chosen base to each vial.
-
Reagent Addition: Add the stock solution containing the aryl halide and boronic acid to each vial.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block with stirring at the desired temperature.
-
Analysis: After a set time, cool the reactions and take a small aliquot from each for analysis by LC-MS or GC-MS to determine conversion and relative product formation.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and a potential catalyst inhibition pathway with pyridine substrates.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 3-Bromo-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-2-methoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following the common synthetic route from 3-bromo-2-chloropyridine (B150940) and sodium methoxide (B1231860).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and carbon dioxide from the air. Contamination with sodium hydroxide (B78521) or sodium carbonate reduces its activity. | Use freshly opened, high-purity sodium methoxide. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and store it in a desiccator. Consider preparing a fresh solution of sodium methoxide in methanol (B129727) and using it directly. |
| Low Reaction Temperature: The nucleophilic aromatic substitution may be too slow at lower temperatures. | Ensure the reaction temperature is maintained at the recommended level (e.g., 80°C). Monitor the temperature of the reaction mixture directly. | |
| Poor Quality Starting Material: Impurities in the 3-bromo-2-chloropyridine can interfere with the reaction. | Use a purified starting material. Check the purity of 3-bromo-2-chloropyridine by GC-MS or NMR before starting the reaction. | |
| Presence of Unreacted 3-Bromo-2-chloropyridine | Insufficient Sodium Methoxide: An inadequate amount of the nucleophile will result in incomplete conversion of the starting material. | Use a slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the reaction progress using a suitable analytical technique like TLC or GC-MS. Extend the reaction time until the starting material is consumed. | |
| Formation of a White Precipitate (other than product) | Reaction with Water or CO2: Sodium methoxide can react with atmospheric moisture or carbon dioxide to form insoluble sodium hydroxide or sodium carbonate. | Ensure all glassware is thoroughly dried before use and that the reaction is carried out under a dry, inert atmosphere. Use anhydrous solvents. |
| Product is a Dark Oil or Contains Colored Impurities | High Reaction Temperature: Overheating can lead to decomposition of the starting materials, reagents, or the product itself, resulting in colored byproducts. | Carefully control the reaction temperature and avoid localized overheating. Use an oil bath for uniform heating. |
| Reaction with Solvent: At elevated temperatures, sodium methoxide can react with DMF, leading to the formation of byproducts. | Maintain the recommended reaction temperature and avoid prolonged reaction times at high temperatures. | |
| Difficulty in Product Purification | Presence of Isomeric Impurities: If the starting 3-bromo-2-chloropyridine contains other isomers, the final product will be a mixture of isomeric bromo-methoxy-pyridines, which can be difficult to separate by standard chromatography. | Use a highly pure starting material. Consider analytical techniques like GC-MS to check for isomeric impurities in the starting material. Optimize chromatographic conditions (e.g., use a different solvent system or a high-performance column) for better separation. |
| Hydrolysis of Product: The methoxy (B1213986) group can be susceptible to hydrolysis back to a hydroxyl group under certain work-up or purification conditions, especially if acidic conditions are used. | Maintain neutral or slightly basic conditions during the work-up and purification steps. Avoid prolonged exposure to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the nucleophilic aromatic substitution (SNA) of 3-bromo-2-chloropyridine with sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Q2: What are the potential side reactions in this synthesis?
A2: Potential side reactions include:
-
Incomplete reaction: Leaving unreacted 3-bromo-2-chloropyridine.
-
Hydrolysis: Reaction of sodium methoxide with any trace water will produce sodium hydroxide, which can lead to the formation of 3-bromo-2-hydroxypyridine (B31989) as a byproduct. The product itself could also be hydrolyzed under certain conditions.
-
Reaction with solvent: Strong bases like sodium methoxide can react with DMF, especially at higher temperatures, leading to various byproducts.
-
Formation of isomeric products: If the starting material, 3-bromo-2-chloropyridine, is not pure and contains other isomers, you will obtain a mixture of bromo-methoxypyridine isomers.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the spots/peaks of the reaction mixture to those of the starting material, you can determine when the reaction is complete.
Q4: What is the best way to purify the final product?
A4: The crude product, typically an oil, is often purified by column chromatography on silica (B1680970) gel. A solvent system such as a mixture of ethyl acetate (B1210297) and hexanes is commonly used for elution.
Q5: The product is described as a colorless to light yellow oil. My product is dark brown. What could be the reason?
A5: A dark color usually indicates the presence of impurities due to decomposition. This can be caused by overheating the reaction, using impure starting materials, or prolonged exposure to air or light. Purification by column chromatography should yield a lighter-colored product. Storing the final product under an inert atmosphere and in the dark is recommended to prevent degradation.
Experimental Protocols
Synthesis of this compound from 3-Bromo-2-chloropyridine
This protocol is based on established literature procedures.
Materials:
-
3-Bromo-2-chloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-chloropyridine (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add sodium methoxide (1.1-1.5 equivalents) to the solution. If using solid sodium methoxide, it should be added portion-wise to control any initial exotherm.
-
Heat the reaction mixture to 80°C and stir for the required time (typically 30 minutes to a few hours). Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash them sequentially with water and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which is typically a light yellow oil.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Technical Support Center: Troubleshooting Failed Suzuki Coupling of Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the Suzuki coupling of bromopyridines in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with a bromopyridine is resulting in low to no yield. What are the common causes and how can I resolve this?
Answer:
Low or no yield in the Suzuki coupling of bromopyridines is a frequent challenge and can stem from several factors, particularly the electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to interfere with the catalyst.[1] Key areas to investigate include:
-
Catalyst System (Catalyst and Ligand): The choice of the palladium source and ligand is critical. The active Pd(0) catalyst may not be forming efficiently, or the ligand may not be suitable for the electron-deficient bromopyridine.[2]
-
Solution: Screen different catalyst and ligand combinations. Bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[3] Consider pre-formed Pd(0) catalysts like Pd₂(dba)₃ or catalysts with specialized ligands such as SPhos or XPhos.[2][3]
-
-
Reaction Conditions (Base and Solvent): The base and solvent are crucial for the transmetalation step and for dissolving the reactants. An inappropriate combination can halt the reaction.[2]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and effectively poisoning the catalyst.[1][3][4]
-
Solution: Employing bulky ligands can create steric hindrance around the palladium center, reducing the likelihood of pyridine coordination. Increasing the catalyst loading may also be beneficial, but be mindful of potential side reactions.[3]
-
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[2]
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and the reaction mixture. Techniques like freeze-pump-thaw or sparging with argon or nitrogen for an extended period (15-30 minutes) are essential.[2]
-
Question 2: I'm observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with your desired cross-coupling, reducing the yield and complicating purification. The most common are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, replacing it with a hydrogen atom.[2] This is a very common issue with electron-deficient heteroaryl boronic acids, like those derived from pyridine, and is often facilitated by aqueous basic conditions.[2][5]
-
Prevention:
-
Use more stable boronic esters, such as pinacol (B44631) or MIDA esters, which are more resistant to protodeboronation.[2][5]
-
Minimize reaction time by using a highly efficient catalyst system.[2]
-
-
-
Homocoupling (Biaryl Formation): This is the coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2][6]
-
Dehalogenation: This involves the replacement of the bromine on the pyridine ring with a hydrogen atom. This can occur if the palladium complex formed after oxidative addition reacts with a hydrogen source in the reaction mixture.[2]
-
Prevention:
-
Carefully select the solvent and base to avoid potential hydrogen sources.
-
Employ a highly efficient cross-coupling catalyst to favor the desired reaction pathway.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: 2-bromopyridine (B144113) or 2-chloropyridine?
A1: Generally, 2-bromopyridines are more reactive than 2-chloropyridines and often result in higher yields under standard conditions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step more favorable.[2] Couplings with 2-chloropyridines typically require more specialized and highly active catalyst systems.[2]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base is critical for several reasons. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[1][7] The base also aids in the regeneration of the active Pd(0) catalyst.[1]
Q3: Can I run the Suzuki coupling of bromopyridines open to the air?
A3: It is strongly discouraged. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] For reproducible and high-yielding results, maintaining an inert atmosphere with argon or nitrogen is crucial.[2]
Q4: My pyridinyl boronic acid seems to be degrading. What can I do?
A4: Pyridinyl boronic acids are known to be unstable and prone to decomposition through protodeboronation.[5] To improve stability, consider using boronic esters like pinacol or MIDA boronates, which are generally more robust.[2][5][8]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 80-100 | 12-24 | 74-82 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | - | 70.0 | [1] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | - | - | Good | [9] |
| N-(4-Bromopyridin-2-yl)acetamide | Arylboronic acid | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15 | [2][10] |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | - | 1-2 | ~90 | [2][11] |
Note: Yields are highly substrate-dependent and direct comparisons should be made with caution. This table illustrates successful conditions reported in the literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine:
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst, and the ligand.[1][9]
-
Inert Atmosphere: Seal the flask and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[1][9]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (can range from 1 to 24 hours).[1][9] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][9]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1][9]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling of bromopyridines.
Caption: Common side reactions and their prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
preventing decomposition of 3-Bromo-2-methoxypyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxypyridine. Our aim is to help you prevent its decomposition and troubleshoot common issues encountered during reactions.
Troubleshooting Guides
Issue 1: Your this compound has changed color from colorless/pale yellow to a darker yellow or brown.
-
Possible Cause: The compound is likely undergoing decomposition. This can be initiated by exposure to light, air (oxygen), moisture, or elevated temperatures.
-
Recommended Actions:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored reagent by NMR or GC-MS to identify potential degradation products.
-
Purification: If impurities are detected, consider purification by distillation or column chromatography. However, preventing decomposition is more effective than attempting to remove impurities after they have formed.
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Proper Storage: Always store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to moisture and air.
-
Issue 2: You are observing significant side products in your cross-coupling reaction, such as dehalogenation or homocoupling.
-
Possible Cause: These side reactions are often indicative of suboptimal reaction conditions that can be exacerbated by the purity of your this compound and the presence of oxygen or moisture.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Meticulously degas your solvents and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.
-
Reagent Purity: Use high-purity this compound. Impurities can sometimes interfere with the catalytic cycle. Ensure your other reagents, particularly the boronic acid and base, are also of high purity and dry.
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: For sterically hindered or electron-deficient aryl halides, consider using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The strength and solubility of the base can influence the reaction outcome.
-
Temperature Control: While heating is often necessary, excessive temperatures can promote decomposition. Aim for the lowest temperature that allows for a reasonable reaction rate.
-
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Potential Impact on Decomposition |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes catalyst degradation and side reactions. |
| Solvents | Anhydrous and degassed (e.g., Dioxane, Toluene, DME) | Moisture can lead to hydrolysis of the starting material or boronic acid. |
| Temperature | Typically 80-110 °C; optimize for minimal side products | Higher temperatures can increase the rate of decomposition. |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ (anhydrous) | Stronger bases may induce isomerization or other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on its structure and general chemical principles, the main decomposition pathways are:
-
Hydrolysis: Under acidic conditions, the methoxy (B1213986) group can be hydrolyzed to a hydroxyl group, forming 3-Bromo-2-hydroxypyridine.
-
Reaction with Strong Bases: Strong bases may induce the formation of a pyridyne intermediate, leading to isomerization or other undesired reactions.[2]
-
Photochemical and Thermal Degradation: Exposure to light and heat can cause gradual decomposition, often indicated by a color change.
Q2: What are the visual signs of this compound decomposition?
A2: The most common visual indicator of decomposition is a color change. Pure this compound is typically a colorless to pale yellow liquid.[1] If your sample has turned dark yellow or brown, it has likely degraded.
Q3: How should I properly store this compound?
A3: To ensure its stability, store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[1]
Q4: What are common impurities I might find in this compound, and how can I detect them?
A4: Common impurities may include residual starting materials from its synthesis, solvents, or degradation products like 3-Bromo-2-hydroxypyridine. The most effective way to identify these is through analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. You can compare the spectra of your sample to a reference spectrum of the pure compound.
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction Minimizing Decomposition of this compound
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents, anhydrous)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3 mol%), and the anhydrous base (2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
catalyst selection for difficult Suzuki coupling of methoxypyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of methoxypyridines. These substrates are known to be challenging due to the electronic properties of the methoxy (B1213986) group and the coordinating nature of the pyridine (B92270) nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of methoxypyridines often difficult?
The Suzuki coupling of methoxypyridines can be challenging due to a combination of electronic and coordinating effects. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced catalytic activity.[1] Additionally, the electron-donating nature of the methoxy group can decrease the reactivity of the C-Cl bond towards the crucial oxidative addition step in the catalytic cycle, particularly when the methoxy group is ortho or para to the halide.[2]
Q2: Which type of palladium catalyst and ligand is most effective for coupling methoxy-substituted chloropyridines?
For challenging substrates like methoxy-substituted chloropyridines, highly active catalyst systems are generally required.[2] Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), have proven to be highly effective.[2] These ligands promote the oxidative addition of the aryl chloride and stabilize the active palladium species. Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.
Q3: My reaction is sluggish or stalls completely. What are the most common causes?
Several factors can lead to a sluggish or failed reaction:
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Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. Using bulky ligands can often mitigate this issue.
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Poor C-Cl Bond Activation: Aryl chlorides are less reactive than bromides or iodides.[2] More forcing conditions (higher temperature, more active catalyst) may be necessary.
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Impure Reagents: Water or other impurities in your solvent, base, or starting materials can negatively impact the reaction.
-
Boronic Acid Instability: Boronic acids can degrade under the reaction conditions (protodeboronation). Using fresh boronic acid or a more stable boronate ester is recommended.
Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
Homocoupling is often caused by the presence of oxygen. Rigorous degassing of your reaction mixture and solvent is the first step to minimize this side reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can also reduce homocoupling that occurs during the in-situ reduction of the catalyst.
Q5: Should I use a chloro- or bromo-methoxypyridine for my synthesis?
The choice depends on a balance of reactivity and cost. Bromo-pyridines are generally more reactive than chloro-pyridines due to the lower C-Br bond strength, leading to higher yields under milder conditions.[1] This makes them ideal for late-stage functionalization in complex syntheses.[1] However, chloro-pyridines are often more cost-effective for large-scale synthesis, though they may require more challenging reaction conditions to achieve good yields.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by pyridine nitrogen.2. Ineffective oxidative addition of the C-Cl bond.3. Deactivated catalyst due to oxygen.4. Impure reagents or solvent.5. Incorrect base selection. | 1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).2. Increase reaction temperature.3. Switch to a more reactive bromo-methoxypyridine if possible.4. Ensure thorough degassing of solvent and maintain an inert atmosphere.5. Use anhydrous solvents and high-purity reagents.6. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Low Yield | 1. Protodeboronation of the boronic acid.2. Incomplete reaction.3. Product degradation at high temperatures. | 1. Use fresh boronic acid or a more stable boronate ester.2. Increase reaction time or temperature cautiously.3. Monitor the reaction and stop it once the starting material is consumed. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen.2. Suboptimal catalyst system. | 1. Improve degassing procedure.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).3. Adjust the stoichiometry of your reagents. |
| Difficulty with Product Isolation/Purification | 1. Emulsion formation during workup.2. Co-elution of product with residual ligand or byproducts. | 1. Add brine to the aqueous layer to break up emulsions.2. Filter the crude reaction mixture through a pad of celite before extraction.3. Optimize your chromatography conditions (solvent system, gradient). |
Data Presentation: Examples of Highly Efficient Catalyst Systems
The following table summarizes successful reaction conditions for the Suzuki coupling of challenging methoxypyridine substrates.
| Methoxypyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Amino-2-chloropyridine (B31603) | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 18 | 99[2] |
| 3-Chloro-5-fluoro-2-methoxypyridine (B580463) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) / H₂O | 100 | 12-24 | Protocol[2] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | Protocol[2] |
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Amino-2-chloropyridine with 2-Methoxyphenylboronic Acid
This protocol is adapted from a high-yield synthesis reported in the literature.[2]
Materials:
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3-Amino-2-chloropyridine
-
2-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (B84403) (K₃PO₄)
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Anhydrous Toluene
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Argon or Nitrogen gas supply
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Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: General Procedure for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine
This is a general starting protocol for a challenging chloropyridine substrate.[2]
Materials:
-
3-Chloro-5-fluoro-2-methoxypyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
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1,4-Dioxane
-
Degassed water
-
Inert gas supply
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[2]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[2]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Suzuki Coupling of Methoxy-Substituted Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction of methoxy-substituted bromopyridines.
Troubleshooting Guides
Low to no yield in a Suzuki reaction involving methoxy-substituted bromopyridines can be a significant challenge. The electronic properties of the methoxy (B1213986) group and the inherent characteristics of the pyridine (B92270) ring can influence the reaction outcome. This guide offers a systematic approach to identifying and resolving common issues.
Question: My Suzuki reaction with a methoxy-bromopyridine is failing or giving low yields. What are the common causes and how can I troubleshoot them?
Answer:
Low yields in Suzuki couplings with methoxy-bromopyridines often stem from issues related to the catalyst system, reaction conditions, or reagent stability. Below is a step-by-step guide to troubleshoot your reaction.
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical, especially for heteroaromatic substrates.
-
Problem: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or the ligand may not be suitable for the methoxy-bromopyridine substrate. Electron-rich and bulky phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.
-
Solutions:
-
Screen Catalysts and Ligands: There is no universal catalyst system. A small screen of different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is often necessary.[1]
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Use a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂.[2]
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Check Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst used.[2]
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-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play crucial roles in the catalytic cycle.
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Problem: The chosen base may not be strong enough or sufficiently soluble to activate the boronic acid for transmetalation.[1] An inappropriate solvent can lead to poor solubility of the reagents and slow reaction rates.[1] The reaction temperature might be too low for the catalytic cycle to proceed efficiently.
-
Solutions:
-
Base Selection: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[3] The choice of base is often solvent-dependent.
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Solvent System: Common solvents include toluene, dioxane, and DMF, often with the addition of water.[4] Ensure your solvents are anhydrous if the protocol requires it and are properly degassed.[2]
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Temperature Optimization: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[1] If the reaction is sluggish, a cautious increase in temperature may improve the rate.[2] Microwave irradiation can also significantly accelerate the reaction.[1]
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-
Reagent Instability and Purity: The stability of the boronic acid and the purity of all reagents are paramount.
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Problem: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition through protodeboronation, where the carbon-boron bond is cleaved.[1] Impurities in the starting materials or old reagents can poison the catalyst.[1]
-
Solutions:
-
Use Stable Boronic Acid Derivatives: Consider using more stable boronic esters, such as pinacol (B44631) esters or MIDA boronates, which are less prone to protodeboronation.[1][2]
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Verify Reagent Quality: Use fresh, high-quality palladium catalysts, ligands, and bases. Ensure the methoxy-bromopyridine and boronic acid are pure.[1]
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Control Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition and drive the reaction to completion.[1]
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-
-
Presence of Oxygen and Water: Oxygen can have a detrimental effect on the catalyst.
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Problem: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like the homocoupling of the boronic acid.[1][2]
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Solution: Rigorous degassing of the solvent and reaction mixture is critical. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes are essential.[1]
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Frequently Asked Questions (FAQs)
Q1: How does the position of the methoxy group on the bromopyridine ring affect the Suzuki reaction?
The position of the methoxy group has a significant electronic effect. A methoxy group is electron-donating through resonance and electron-withdrawing through induction.[5]
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Para-position: When para to the bromine, the strong electron-donating resonance effect increases the electron density at the carbon-bromine bond, which can make the oxidative addition step of the Suzuki reaction more challenging.[6] However, electron-rich boronic acids have been shown to work best in some cases.[7][8]
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Meta-position: In the meta position, the electron-withdrawing inductive effect is more pronounced, which can make the pyridine ring more electron-deficient and potentially more reactive in the oxidative addition step.[5]
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Ortho-position: An ortho-methoxy group can present steric hindrance.[6] However, it can also participate in chelation with the palladium center, which may influence the reaction's selectivity and outcome.[9][10]
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
Common side reactions in Suzuki couplings include:
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Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[1]
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Prevention: Ensure rigorous degassing of the reaction mixture and use a Pd(0) source directly to avoid side reactions during the in-situ reduction of a Pd(II) precatalyst.[2]
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with heteroaryl boronic acids.[1][8]
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Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can occur after oxidative addition if a hydride source is present.[4]
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Prevention: Ensure the purity of all reagents and consider the choice of base and solvent, as some may act as hydride sources.
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Q3: Can the methoxy group itself cause any side reactions?
While the methoxy group is generally stable under Suzuki conditions, at very high temperatures or with certain catalyst/ligand combinations, demethylation could be a minor side reaction, though this is not commonly reported for Suzuki reactions. The primary influence of the methoxy group is electronic and steric.
Quantitative Data Summary
The success of a Suzuki reaction is highly dependent on the specific substrates and conditions used. The following table summarizes general conditions that have been reported to be effective for Suzuki couplings of substituted aryl halides.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Ligand:Pd ratio typically 1:1 to 4:1[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | 1.5 - 3.0 equivalents[2] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Degassing is crucial[1] |
| Temperature | 80 - 110 °C | Microwave irradiation can shorten reaction times[1] |
| Boronic Acid | Arylboronic acid, pinacol ester, or MIDA boronate | 1.0 - 1.5 equivalents[1] |
Experimental Protocols
Detailed Methodology for a General Suzuki Coupling of a Methoxy-Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
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Reagent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Degas the chosen solvent by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[1]
-
-
Reaction Setup:
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the methoxy-bromopyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
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-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
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-
Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
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Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Methodologies for 3-Bromo-2-methoxypyridine Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of dehalogenation, a prevalent side reaction with electron-rich heteroaryl halides like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-couplings.[1] this compound is particularly susceptible due to its electron-rich nature, conferred by the electron-donating methoxy (B1213986) group. This electronic property can facilitate the formation of palladium-hydride species, which are often responsible for the undesired hydrodehalogenation.[1]
Q2: What are the primary reaction types where dehalogenation of this compound is observed?
A2: Dehalogenation is a significant concern in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] In organometallic reactions like Grignard reagent formation or lithiation, the analogous outcome—quenching of the organometallic intermediate to form 2-methoxypyridine (B126380)—is also a common issue, often caused by trace moisture or other proton sources.[3]
Q3: What is the general mechanism of palladium-catalyzed dehalogenation?
A3: The mechanism typically involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as amine bases, solvents (like THF or dioxane), or residual water. This Pd-H species can then participate in a competing catalytic cycle that results in the hydrodehalogenation of the aryl halide. Another potential pathway is β-hydride elimination from a palladium-amido complex in the case of Buchwald-Hartwig reactions.[2]
Troubleshooting Guide: Minimizing Dehalogenation in Cross-Coupling Reactions
This guide provides strategies to mitigate the formation of the 2-methoxypyridine byproduct during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Issue: Significant formation of 2-methoxypyridine (dehalogenation byproduct) is observed.
Root Causes & Corrective Actions:
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Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the catalyst's reactivity. Standard phosphine (B1218219) ligands may not be sufficient to prevent dehalogenation with this electron-rich substrate.
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Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired product, outcompeting the dehalogenation pathway. For sterically hindered substrates, these ligands are particularly effective.[4]
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Base Selection: The choice and strength of the base can significantly influence the formation of palladium-hydride species. Strong bases can sometimes exacerbate dehalogenation.
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Solution: Screen a panel of weaker inorganic bases. While strong bases like NaOtBu are common, they may not be ideal for this substrate. Weaker bases are often better tolerated.[5]
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Solvent Effects: The reaction solvent is not merely an inert medium; it can influence reaction pathways.
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Solution: Consider switching to a less polar or aprotic solvent. Toluene (B28343) is often a good choice. Ensure the use of high-purity, anhydrous solvents to minimize potential proton sources.[4]
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High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.
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Solution: Lower the reaction temperature. Even if this requires a longer reaction time, it can often provide a cleaner reaction profile with less byproduct formation.
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Data Presentation: Condition Optimization
Table 1: Buchwald-Hartwig Amination Ligand & Base Comparison (Representative Data)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of Aminated Product (%) | Notes |
| 1 | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | Moderate | Prone to hydrodehalogenation with primary amines.[2] |
| 2 | BINAP | Cs₂CO₃ | Toluene | 110 | 67 | Improved yields with bidentate ligands. |
| 3 | Xantphos | Cs₂CO₃ | Dioxane | 120 | Good to High | Effective for coupling with deactivated aminothiophenes. |
| 4 | RuPhos | LHMDS | THF | RT to 60 | Good | Allows for lower reaction temperatures.[5] |
| 5 | tBuBrettPhos | K₃PO₄ | Toluene | 100 | High | Often efficient for arylation of amides.[5] |
Table 2: Suzuki-Miyaura Coupling Catalyst & Base Comparison (Representative Data)
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | Good |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 3 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 | 95 |
| 4 | Pd₂(dba)₃ | Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | 94 |
Experimental Protocols
The following are detailed, generalized protocols that serve as a robust starting point for your experiments. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and an appropriate base.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Toluene and Water (e.g., 4:1 mixture)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Standard glassware for inert atmosphere synthesis
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol employs a modern catalyst system to favor C-N bond formation.
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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NaOtBu or Cs₂CO₃ (1.5 equiv)
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Anhydrous toluene or dioxane
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Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
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Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature.
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Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: Grignard Reagent Formation via Halogen-Magnesium Exchange
This modern protocol avoids the often-difficult initiation with magnesium metal and is more tolerant of functional groups.
Materials:
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This compound (1.0 equiv)
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i-PrMgCl·LiCl solution (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
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Electrophile (e.g., benzaldehyde (B42025), 1.2 equiv)
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Saturated aqueous NH₄Cl solution
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a flame-dried, three-necked flask.
-
Cool the solution to -15 °C.
-
Slowly add the i-PrMgCl·LiCl solution dropwise, maintaining the internal temperature below -10 °C.
-
Stir the mixture at -15 °C for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the solution to -15 °C and add the electrophile (e.g., a solution of benzaldehyde in anhydrous THF) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the catalytic cycles and logical troubleshooting workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction with a competing dehalogenation pathway.
Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling reactions.
References
purification challenges with 3-Bromo-2-methoxypyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 3-Bromo-2-methoxypyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound often stem from the synthetic route employed. These can include:
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Unreacted Starting Materials: Such as 2-bromo-3-pyridinol or 3,5-dibromopyridine.
-
Over-brominated Species: Formation of dibrominated pyridines can occur if the bromination conditions are too harsh.[1]
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Positional Isomers: Depending on the synthetic strategy, other isomers of bromo-methoxypyridine may be present.
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Residual Solvents: Solvents used in the reaction and work-up, such as N,N-dimethylformamide (DMF), ethyl acetate (B1210297), or hexanes, may be present.
Q2: My purified this compound is a yellow to brown liquid, but the literature describes it as a colorless to pale yellow liquid. What could be the cause?
A2: A darker coloration often indicates the presence of trace impurities, which may be colored by-products from the synthesis or degradation products. Storage in the presence of light or air can also lead to discoloration over time. It is recommended to store this compound in a cool, dark place under an inert atmosphere.[2]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can separate the desired product from less and more polar impurities.[3][4] For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. ¹H NMR spectroscopy can also be used to identify the presence of impurities by comparing the spectrum to a reference spectrum of the pure compound.[5]
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen or argon.[2]
Troubleshooting Guides
Problem 1: Poor separation of this compound from an impurity during flash column chromatography.
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Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the product and the impurity. The column may also be overloaded.
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Suggested Solutions:
-
Optimize the Solvent System: Use TLC to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane (B109758) and methanol.[4][6][7] Aim for an Rf value of 0.2-0.3 for this compound to achieve good separation.[3][4]
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Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
Reduce the Column Load: Overloading the column can lead to poor separation. As a general rule, use a silica (B1680970) gel to crude product weight ratio of at least 30:1 for difficult separations.[8]
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Try a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina (B75360) (neutral or basic).[4]
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Problem 2: The this compound product appears to be decomposing on the silica gel column.
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Possible Cause: Pyridine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Suggested Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a tertiary amine, such as triethylamine (B128534) (0.1-1%), in the mobile phase.[4] This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[4]
-
Problem 3: Recrystallization of this compound results in oiling out instead of crystal formation.
-
Possible Cause: The solvent system may not be ideal, or the cooling process may be too rapid. The presence of significant impurities can also inhibit crystallization.
-
Suggested Solutions:
-
Select an Appropriate Solvent System: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For bromo-aromatic compounds, common solvent systems include ethyl acetate/hexanes, ethanol/water, or toluene.[9]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Data Presentation
Table 1: Typical Purification Parameters for this compound
| Parameter | Flash Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Typical Mobile Phase | 5-20% Ethyl Acetate in Hexanes | Ethyl Acetate/Hexanes or Ethanol/Water |
| Typical Purity (before) | 85-95% | >95% |
| Typical Purity (after) | >98% | >99.5% |
| Typical Recovery Yield | 70-90% | 60-85% |
| Common Impurities Removed | Starting materials, polar by-products | Minor impurities, colored by-products |
Note: The values presented in this table are illustrative and may vary depending on the specific reaction conditions and the impurity profile of the crude material.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the chromatography column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
If using wet loading, carefully apply the dissolved sample to the top of the silica gel bed.
-
If using dry loading, carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor the elution of the product by TLC.
-
A gradual increase in the polarity of the mobile phase (gradient elution) may be necessary to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment: Determine the purity of the final product using GC-MS, HPLC, or ¹H NMR.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (the less polar component of the solvent system, e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Confirm the purity of the recrystallized product by measuring its melting point (if applicable) and by HPLC or GC-MS analysis.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. heteroletters.org [heteroletters.org]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(13472-59-8) 1H NMR spectrum [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Reagents & Solvents [chem.rochester.edu]
stability of 3-Bromo-2-methoxypyridine under reaction conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is a colorless to pale yellow liquid that is sensitive to moisture and light.[1][2] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1] It is soluble in common organic solvents like DMSO and methanol.[1]
Q2: Which position is more reactive on this compound in typical cross-coupling reactions?
A2: The bromine atom at the 3-position is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][3] The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, allowing for oxidative addition of the palladium catalyst under milder conditions.[4][5]
Q3: Can the 2-methoxy group or the pyridine (B92270) nitrogen interfere with reactions?
A3: Yes, both can influence reactivity. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5] To mitigate this, the use of bulky and electron-rich phosphine (B1218219) ligands is often recommended.[5] The 2-methoxy group can influence the electronic properties of the ring and may chelate to metal centers, which can affect reaction outcomes.[1][6]
Q4: What are the most common side reactions observed when using this compound?
A4: The most frequently encountered side reactions in cross-coupling chemistries are:
-
Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom to form 2-methoxypyridine (B126380). This is a common issue in both Suzuki and Buchwald-Hartwig reactions.[5][7]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the amine coupling partner. This is often promoted by the presence of oxygen.[5][8]
-
Protodeborylation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation can occur.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low or no conversion of this compound in a Suzuki-Miyaura reaction, consider the following causes and solutions.
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling under an inert atmosphere.[8] | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Improper Base | Screen different bases. For challenging substrates, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃.[8] | The base is critical for activating the boronic acid for the transmetalation step.[9] Its strength and solubility can significantly impact the reaction rate. |
| Ligand Issues | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) to prevent catalyst deactivation by the pyridine nitrogen.[5] | These ligands stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways. |
| Solvent/Water Content | Ensure solvents are thoroughly degassed. For reactions requiring aqueous conditions (e.g., with K₂CO₃), use deionized, degassed water.[8] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), stalling the reaction.[8] |
| Low Temperature | Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C). | The oxidative addition of the C-Br bond to palladium is often the rate-determining step and can be accelerated with heat.[4] |
Issue 2: Significant Hydrodehalogenation (Debromination) Side Product
The formation of 2-methoxypyridine indicates that the bromine atom is being replaced by hydrogen. This is a common side reaction.[7]
| Potential Cause | Troubleshooting Action | Rationale |
| Proton Source | Ensure all reagents and solvents are anhydrous and that the reaction is run under a strictly inert atmosphere. | Hydrodehalogenation can occur through reaction with trace water or other proton sources.[5] |
| Excess Base/Wrong Base | Reduce the equivalents of base or switch to a less basic but effective alternative (e.g., KF).[9] | Some strong bases can promote competing reaction pathways that lead to debromination. |
| Catalyst System | Screen different palladium catalysts and ligands. Some systems are more prone to β-hydride elimination pathways that can lead to hydrodehalogenation.[7] | The ligand sphere around the palladium atom influences its reactivity and the stability of intermediates. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. |
Data Presentation: Recommended Reaction Conditions
The following tables summarize starting conditions for common cross-coupling reactions involving this compound. Optimization is often necessary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand[4][10] | Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ requires an additional phosphine ligand. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[5] | Crucial for preventing catalyst inhibition by the pyridine nitrogen. L:Pd ratio is typically 2:1 to 4:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or KF (2-3 equivalents)[4][8] | Choice depends on the boronic acid partner and solvent. Cs₂CO₃ is often effective for difficult couplings. |
| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene (B28343), or DMF[4][11] | Solvents must be degassed thoroughly to remove oxygen.[8] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but can also increase side product formation. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)[12][13] | Pre-catalysts are also highly effective and can lead to more reproducible results. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, RuPhos)[12][14] | Essential for promoting reductive elimination and preventing catalyst decomposition. |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.2 - 2.0 equivalents)[14] | Strong bases like NaOt-Bu are common, but weaker bases may be required for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous)[14] | Anhydrous and degassed solvents are critical for success. |
| Temperature | 80 - 110 °C[14] | The reaction temperature is a key parameter to optimize for yield and reaction time. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[11]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
This protocol is a representative example and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv).[12]
-
Reagent Addition: Add Pd₂(dba)₃ (0.02 equiv) and a suitable ligand such as (±)-BINAP (0.04 equiv).[12] Then add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[12]
-
Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[12]
Visualizations
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Caption: Common side reaction pathways for this compound.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound CAS#: 13472-59-8 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and application of 3-Bromo-2-methoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities. This guide provides a comparative overview of the primary HPLC methodologies for the purity analysis of this compound, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
Comparison of HPLC Methods: Reversed-Phase vs. Mixed-Mode Chromatography
The two most suitable HPLC techniques for the analysis of this compound and its related substances are Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography. The choice between these methods depends on the specific analytical requirements, such as the nature of the impurities to be resolved and the desired analytical throughput.
Reversed-Phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For polar and basic compounds like pyridine (B92270) derivatives, the use of an acidic modifier in the mobile phase is often necessary to ensure good peak shape and prevent tailing.
Mixed-Mode Chromatography combines reversed-phase and ion-exchange functionalities in a single column. This approach can offer unique selectivity for polar and ionizable compounds, providing an orthogonal separation mechanism to traditional RP-HPLC. This can be particularly advantageous for resolving challenging impurity profiles.
The following table summarizes the key performance characteristics of these two methods for the analysis of this compound.
| Feature | Reversed-Phase HPLC (C18) | Mixed-Mode Chromatography |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic and ion-exchange interactions |
| Typical Stationary Phase | Octadecyl silane (B1218182) (C18) | C18 with embedded ion-exchange groups |
| Mobile Phase Complexity | Relatively simple (e.g., Acetonitrile/Water with acid) | Can be more complex, requiring buffer control |
| Selectivity for Polar Impurities | Good, can be enhanced with additives | Excellent, due to dual separation mechanism |
| Method Robustness | High, well-established methodology | May require more careful method development |
| Compatibility with MS | High, with volatile mobile phase additives | High, with MS-compatible buffers |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and accurate HPLC method. A common synthetic route to this compound involves the reaction of 3-bromo-2-chloropyridine (B150940) with sodium methoxide.[1] Based on this and other potential synthetic pathways, the following impurities could be present:
-
Starting Materials: Unreacted 3-bromo-2-chloropyridine.
-
Isomeric Impurities: Positional isomers such as 5-Bromo-2-methoxypyridine or other bromo-methoxy-pyridine isomers that may be present in the starting materials.
-
Related Substances: 2-Methoxypyridine (from debromination) or 3-Bromo-2-ethoxypyridine if ethanol (B145695) is present.
-
By-products: Di-methoxylated or hydrolyzed species.
Experimental Protocols
Below are detailed experimental protocols for the two primary HPLC methods for the purity analysis of this compound.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a robust and widely applicable approach for the routine analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile/Water |
Method 2: Mixed-Mode Chromatography
This method offers an alternative selectivity that can be beneficial for resolving co-eluting impurities observed in RP-HPLC.
| Parameter | Condition |
| Column | Mixed-Mode (e.g., C18 with embedded cation-exchange), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile/Water |
Data Presentation: Comparative Performance
The following table presents hypothetical but realistic performance data comparing the two HPLC methods for the separation of this compound from a key potential impurity, 3-bromo-2-chloropyridine.
| Performance Metric | RP-HPLC (Method 1) | Mixed-Mode (Method 2) |
| Retention Time of this compound (min) | 8.5 | 12.2 |
| Retention Time of 3-bromo-2-chloropyridine (min) | 9.2 | 10.8 |
| Resolution (Rs) | 2.1 | 3.5 |
| Tailing Factor (Tf) for this compound | 1.2 | 1.1 |
| Theoretical Plates (N) for this compound | > 8000 | > 10000 |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an appropriate HPLC method, the following diagrams are provided.
Experimental workflow for HPLC purity analysis.
Decision tree for HPLC method selection.
References
A Comparative Guide to the Spectroscopic Data of 3-Bromo-2-methoxypyridine and aza-substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3-Bromo-2-methoxypyridine and two of its structural isomers and analogs, 2-Bromo-3-methoxypyridine and 3-Bromo-2-chloropyridine. The information presented is intended to aid in the identification, characterization, and differentiation of these compounds, which are valuable intermediates in pharmaceutical and agrochemical research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three compounds.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| This compound | 8.12 (dd, J = 4.8, 1.8 Hz, 1H), 7.82 (dd, J = 7.7, 1.8 Hz, 1H), 6.91 (dd, J = 7.7, 4.8 Hz, 1H), 3.98 (s, 3H) |
| 2-Bromo-3-methoxypyridine | 7.97 (m, 1H), 7.21 (dd, J = 8.0, 4.8 Hz, 1H), 7.12 (m, 1H), 3.90 (s, 3H) |
| 3-Bromo-2-chloropyridine | 8.27 (dd, J = 4.7, 1.6 Hz, 1H), 7.91 (dd, J = 7.8, 1.6 Hz, 1H), 7.03 (dd, J = 7.8, 4.7 Hz, 1H) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 162.8, 147.9, 142.1, 118.9, 109.8, 54.3 |
| 2-Bromo-3-methoxypyridine | 155.1, 145.2, 140.9, 122.6, 115.8, 56.9 |
| 3-Bromo-2-chloropyridine | 150.2, 148.1, 143.2, 128.6, 122.3 |
Infrared (IR) Spectral Data
| Compound | Key Absorption Peaks (cm⁻¹) |
| This compound | 2948, 1578, 1458, 1412, 1285, 1115, 1018, 785 |
| 2-Bromo-3-methoxypyridine | 1556, 1410, 1076, 1049, 788 |
| 3-Bromo-2-chloropyridine | 1560, 1415, 1112, 1065, 801 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z and Major Fragments |
| This compound | M⁺ : 187/189 (due to Br isotopes). Fragments : 172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 78 |
| 2-Bromo-3-methoxypyridine | M⁺ : 187/189 (due to Br isotopes). Fragments : 172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 78 |
| 3-Bromo-2-chloropyridine | M⁺ : 191/193/195 (due to Br and Cl isotopes). Fragments : 156/158 ([M-Cl]⁺), 112 ([M-Br]⁺), 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the data was reported as chemical shift in ppm downfield from TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz. For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra were recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique for solid and liquid samples. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The key absorption peaks corresponding to the characteristic functional group vibrations are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via direct infusion or gas chromatography. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded. The presence of bromine and chlorine isotopes results in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the identification and comparison of organic compounds using spectroscopic data.
Caption: Workflow for compound identification using spectroscopic data.
Comparative 1H NMR Spectral Analysis of 3-Bromo-2-methoxypyridine and Structural Analogs
A detailed guide for researchers, scientists, and drug development professionals on the distinguishing features of the 1H NMR spectrum of 3-Bromo-2-methoxypyridine when compared with structurally related brominated pyridine (B92270) derivatives. This guide provides quantitative spectral data, a standardized experimental protocol, and a visual representation of the structural and spectral relationships.
This guide presents a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound alongside three related compounds: 3-Bromo-2-chloropyridine, 2-Bromo-5-methoxypyridine, and 2-Bromopyridine. Understanding the nuances in the 1H NMR spectra of these substituted pyridines is crucial for unambiguous structure elucidation and for monitoring chemical transformations in synthetic and medicinal chemistry.
The electronic effects of the substituents (bromo, methoxy, and chloro groups) and their positions on the pyridine ring significantly influence the chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals. This guide provides a clear, tabulated comparison of these parameters, supported by a detailed experimental protocol for acquiring high-quality 1H NMR spectra for these compounds.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectral data for this compound and its analogs are summarized in the table below. The data highlights the diagnostic shifts and coupling patterns that enable differentiation between these structurally similar molecules.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.65 | dd | J(H4,H5) = 7.5 |
| H-5 | ~6.90 | t | J(H5,H6) = 5.5 | |
| H-6 | ~8.10 | dd | J(H4,H6) = 2.0 | |
| OCH₃ | ~4.00 | s | - | |
| 3-Bromo-2-chloropyridine | H-4 | ~7.80 | dd | J(H4,H5) = 7.6 |
| H-5 | ~7.15 | dd | J(H5,H6) = 4.8 | |
| H-6 | ~8.35 | dd | J(H4,H6) = 2.0 | |
| 2-Bromo-5-methoxypyridine | H-3 | ~7.50 | d | J(H3,H4) = 8.8 |
| H-4 | ~7.10 | dd | J(H4,H6) = 3.0 | |
| H-6 | ~8.15 | d | - | |
| OCH₃ | ~3.85 | s | - | |
| 2-Bromopyridine | H-3 | ~7.26 | ddd | J(H3,H4) = 7.7 |
| H-4 | ~7.65 | td | J(H4,H5) = 7.7 | |
| H-5 | ~7.17 | ddd | J(H5,H6) = 4.8 | |
| H-6 | ~8.36 | ddd | J(H3,H5) = 1.8 | |
| J(H4,H6) = 2.0 | ||||
| J(H3,H6) = 0.4 |
Experimental Protocol: 1H NMR Spectroscopy of Brominated Pyridines
Objective: To acquire a high-resolution 1H NMR spectrum for the structural elucidation of brominated pyridine derivatives.
Materials and Equipment:
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of the brominated pyridine derivative (5-10 mg)
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the brominated pyridine derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp and symmetrical solvent peak is indicative of good shimming.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for these compounds).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualization of Structural and Spectral Relationships
The following diagram illustrates the structures of the compared compounds and highlights the key proton environments that give rise to their distinct 1H NMR signals.
Caption: Structural comparison of the analyzed brominated pyridines.
Comparative Analysis of 13C NMR Spectra: 3-Bromo-2-methoxypyridine and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the 13C NMR spectral data of 3-Bromo-2-methoxypyridine, with a comparative analysis against 3-Bromo-2-chloropyridine. This guide provides experimentally obtained data, detailed protocols for data acquisition, and a logical workflow for spectral comparison.
This guide presents a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for this compound and a structurally related halogenated analog, 3-Bromo-2-chloropyridine. The chemical shifts of the carbon atoms within the pyridine (B92270) ring are influenced by the nature of the substituents at the C-2 and C-3 positions. By comparing the spectra of these two compounds, researchers can gain insights into the electronic effects of the methoxy (B1213986) and chloro substituents on the pyridine core. This information is valuable for the structural elucidation and characterization of novel pyridine-based compounds in medicinal chemistry and materials science.
13C NMR Data Comparison
The 13C NMR chemical shift data for this compound and 3-Bromo-2-chloropyridine, obtained from the Spectral Database for Organic Compounds (SDBS), are summarized in the table below. The spectra were recorded in a CDCl3 solvent.
| Carbon Atom | This compound Chemical Shift (ppm) | 3-Bromo-2-chloropyridine Chemical Shift (ppm) |
| C-2 | 160.7 | 149.3 |
| C-3 | 111.4 | 120.3 |
| C-4 | 140.2 | 140.9 |
| C-5 | 112.5 | 128.2 |
| C-6 | 147.2 | 147.7 |
| -OCH3 | 54.1 | - |
Experimental Protocol for 13C NMR Data Acquisition
The following is a general experimental protocol for acquiring 13C NMR spectra of substituted pyridine derivatives.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is locked to the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is used.
-
Pulse Width: A 30° pulse angle is typically employed.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is used to ensure full relaxation of the carbon nuclei.
-
Number of Scans: A sufficient number of scans (typically ranging from several hundred to a few thousand) are acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm or the residual solvent peak (CDCl3 at 77.16 ppm).
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the 13C NMR data of the target compound (this compound) with an alternative compound (3-Bromo-2-chloropyridine).
This guide provides a foundational framework for the comparative analysis of 13C NMR data for substituted pyridines. The presented data and methodologies can be readily applied by researchers in the fields of organic synthesis, drug discovery, and materials science for the precise characterization of novel chemical entities.
A Comparative Guide to the Mass Spectrum of 3-Bromo-2-methoxypyridine and Its Alternatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry is a fundamental analytical technique for determining the molecular weight and fragmentation patterns of molecules, providing critical insights into their structure. This guide offers a comprehensive comparison of the expected mass spectrum of 3-Bromo-2-methoxypyridine with that of its structural isomer, 3-bromo-4-methoxypyridine, and the related compound, 3-bromopyridine (B30812). This analysis is supported by experimental data for the reference compound and predicted fragmentation patterns based on established principles of mass spectrometry.
Executive Summary
This guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrum of this compound. Due to the scarcity of publicly available experimental spectra for this compound, this guide utilizes the known mass spectrum of 3-bromopyridine as a foundational reference. The predicted fragmentation pattern for this compound is compared with that of its isomer, 3-bromo-4-methoxypyridine, to highlight the influence of substituent positioning on the fragmentation process. The characteristic isotopic signature of bromine is a key feature in the spectra of all these compounds.
Mass Spectra Comparison
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities for 3-bromopyridine, alongside the predicted major fragments for this compound and its isomer, 3-bromo-4-methoxypyridine. The predictions are based on common fragmentation pathways for aromatic, brominated, and methoxy-substituted compounds.
| m/z | 3-bromopyridine (Experimental) | This compound (Predicted) | 3-bromo-4-methoxypyridine (Predicted) |
| Molecular Ion (M+) | 157/159 | 187/189 | 187/189 |
| [M-CH3]+ | - | 172/174 | 172/174 |
| [M-CO]+ | - | - | - |
| [M-OCH3]+ | - | 156/158 | 156/158 |
| [M-Br]+ | 78 | 108 | 108 |
| [M-HCN]+ | 130/132 | - | - |
| [C5H4N]+ | 78 | - | - |
| [C4H3]+ | 51 | 51 | 51 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is reflected in the molecular ions and all bromine-containing fragments.
Predicted Fragmentation Pathways
The fragmentation of these pyridine (B92270) derivatives under electron ionization is expected to follow several key pathways. The following diagrams illustrate the predicted fragmentation for this compound and a comparative pathway for 3-bromopyridine.
The introduction of a methoxy (B1213986) group in this compound provides additional fragmentation pathways not seen in 3-bromopyridine, such as the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3). The relative position of the methoxy and bromo substituents in the isomers is expected to influence the relative abundance of certain fragment ions, although the primary fragmentation pathways will likely be similar.
Experimental Protocols
Acquiring a high-quality mass spectrum is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining an electron ionization mass spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Ensure the sample is free of non-volatile impurities which can contaminate the ion source.
2. Instrument Parameters (Typical for GC-MS with EI source):
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to the compound of interest.
-
Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra or predicted fragmentation patterns.
The following diagram illustrates a general workflow for this experimental process.
Conclusion
A Comparative Analysis of Halogenated Pyridines in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. This guide provides a detailed comparative study of the reactivity of halogenated pyridines (iodo-, bromo-, chloro-, and fluoro-) in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols to inform synthetic strategy.
The reactivity of the carbon-halogen bond is a key determinant in the success and efficiency of the Suzuki-Miyaura coupling. The generally accepted trend for reactivity follows the order of bond strength: C-I > C-Br > C-Cl > C-F, with the weaker bonds being more readily cleaved during the oxidative addition step of the catalytic cycle. This inherent difference in reactivity dictates the choice of reaction conditions, catalyst systems, and ultimately the feasibility of the transformation.
Quantitative Comparison of Halogenated Pyridines
The following table summarizes the performance of various 2-halogenated pyridines in the Suzuki-Miyaura coupling with phenylboronic acid. While a single study comparing all four halogens under identical conditions is elusive in the literature, the data presented below from a comparative study of 2-bromopyridine (B144113) and 2-chloropyridine (B119429), supplemented with established reactivity principles, provides a clear illustration of the reactivity trend.
| Halogenated Pyridine (B92270) | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | 2-Phenylpyridine | 1 mol% Pd(OAc)₂ / 2 mol% Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 3 min (MW) | 70.0 | [1] |
| 2-Chloropyridine | 2-Phenylpyridine | 1 mol% Pd(OAc)₂ / 2 mol% Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 3 min (MW) | 45.9 | [1] |
| 2-Iodopyridine (B156620) | 2-Phenylpyridine | - | - | - | - | - | Expected >70% | - |
| 2-Fluoropyridine (B1216828) | 2-Phenylpyridine | - | - | - | - | - | Expected <45% | - |
Yields for 2-iodopyridine and 2-fluoropyridine are expected values based on the established reactivity trend (I > Br > Cl > F) and are not from a direct comparative study under the same conditions.
As the data illustrates, 2-bromopyridine provides a significantly higher yield of the coupled product compared to 2-chloropyridine under the same microwave-assisted conditions[1]. It is well-established that 2-iodopyridine would react even more readily, often at lower temperatures and with lower catalyst loadings, leading to yields generally exceeding those of 2-bromopyridine. Conversely, 2-fluoropyridine is the most challenging substrate. The strong C-F bond requires highly specialized and active catalyst systems, often incorporating bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), and more forcing reaction conditions to achieve viable yields.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with an arylboronic acid, based on literature procedures. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine:
-
Reaction Setup: In a dry Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, combine the 2-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, the ligand (e.g., a phosphine or NHC precursor, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of DMF and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time. For microwave-assisted reactions, the mixture is irradiated at a set temperature for a shorter duration. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of halogen on a pyridine ring significantly impacts its reactivity in Suzuki-Miyaura cross-coupling reactions. The established trend of I > Br > Cl > F holds true, with iodopyridines being the most reactive and fluoropyridines being the most challenging substrates. While bromopyridines offer a good balance of reactivity and stability, the cost-effectiveness and availability of chloropyridines make the development of robust catalyst systems for their activation an ongoing area of research. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is paramount for designing efficient and successful synthetic routes.
References
A Comparative Guide to 3-Bromo-2-methoxypyridine and Its Isomeric Alternatives for Pharmaceutical Research and Development
In the landscape of pharmaceutical and drug development research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Halogenated pyridines, in particular, serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of 3-Bromo-2-methoxypyridine and its isomeric alternatives, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical substance. Below is a summary of typical CoA data for this compound and two common alternatives, 2-Bromo-3-methoxypyridine and 5-Bromo-2-methoxypyridine. This data is essential for researchers to ensure the quality and consistency of the starting materials for their synthetic endeavors.
| Parameter | This compound | 2-Bromo-3-methoxypyridine | 5-Bromo-2-methoxypyridine |
| CAS Number | 13472-59-8 | 24100-18-3 | 13472-85-0 |
| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol | 188.02 g/mol | 188.02 g/mol |
| Appearance | Colorless to pale yellow liquid | Solid | Liquid |
| Purity (by GC) | ≥96-99%[1] | ≥97% | ≥95% |
| Density (at 25°C) | 1.5856 g/mL[1] | Not Applicable (Solid) | 1.453 g/mL |
| Refractive Index (nD20) | 1.566 | Not Applicable (Solid) | 1.555 |
| Melting Point | Not Applicable (Liquid) | 45-49 °C | Not Applicable (Liquid) |
| Boiling Point | Not specified | Not specified | 80 °C/12 mmHg |
Performance in Key Synthetic Reactions: A Comparative Analysis
The utility of brominated methoxypyridines as synthetic intermediates is primarily demonstrated through their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds, which are common motifs in pharmaceuticals. The reactivity of the bromopyridine isomer can significantly influence the reaction efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromomethoxypyridine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water (4:1). The reaction mixture is then heated under an inert atmosphere, typically at 80-100°C, and monitored by TLC or LC-MS until completion. After cooling, the reaction is worked up by extraction and purified by column chromatography.
While direct comparative yield data under identical conditions is scarce in the literature, the electronic and steric environment of the bromine atom in each isomer suggests differences in reactivity. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium catalyst than a C-Cl bond, making bromopyridines more reactive than their chlorinated counterparts. The position of the electron-donating methoxy (B1213986) group relative to the bromine atom can further modulate this reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another important functional group in many drug molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromomethoxypyridine (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene (B28343) or dioxane is added as the solvent. The mixture is heated, typically to 80-110°C, and stirred until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled, quenched, and the product is isolated and purified.
A study on the solvent-free Buchwald-Hartwig amination of various aryl halides provides some insight into the reactivity of bromopyridines. For instance, the reaction of 3-bromopyridine (B30812) with morpholine (B109124) was reported to give a moderate yield, highlighting the influence of the pyridine (B92270) ring on the reaction outcome.[2]
Application in Drug Discovery: Synthesis of P2X7 Receptor Antagonists
This compound and its analogs are valuable intermediates in the synthesis of complex drug candidates. A notable example is in the development of antagonists for the P2X7 receptor, an ion channel involved in inflammatory responses and a promising target for various diseases.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, leading to the release of pro-inflammatory cytokines like IL-1β. This process is central to the inflammatory response.
Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.
Experimental Workflow: Parallel Library Synthesis
In modern drug discovery, parallel synthesis is employed to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies. Substituted bromopyridines are ideal starting materials for such endeavors. The following workflow illustrates a general approach to synthesizing a library of potential P2X7 antagonists.
Caption: General workflow for parallel library synthesis in drug discovery.
Conclusion
This compound and its isomers are valuable and versatile building blocks in pharmaceutical research. The choice between them will depend on the specific synthetic route, desired reactivity, and the electronic and steric requirements of the target molecule. While all are effective in key cross-coupling reactions, subtle differences in their reactivity profiles can be exploited to optimize synthetic outcomes. The provided experimental protocols and workflows serve as a foundation for researchers to incorporate these important reagents into their drug discovery programs, particularly in the pursuit of novel therapeutics targeting pathways such as the P2X7 receptor. Careful consideration of the CoA data is paramount to ensure the reproducibility and success of these synthetic efforts.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Bromo-2-methoxypyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methoxypyridine (CAS No: 13472-59-8). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 13472-59-8
-
Molecular Formula: C₆H₆BrNO
-
Molecular Weight: 188.02 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles / Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant Gloves | Handle with gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat should be worn. | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
1. Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Ensure eyewash stations and safety showers are readily accessible.
2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store apart from foodstuff containers.[1]
3. Disposal
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not let the chemical enter drains.[1]
-
Contaminated materials should be collected in suitable, closed containers for disposal.[1]
Experimental Protocols: Spill and First Aid
Accidental Release Measures In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up:
-
Wear appropriate PPE, including chemical-impermeable gloves.[1]
-
Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, universal binder).
-
Collect the absorbed material and place it in a suitable, closed container for disposal using spark-proof tools and explosion-proof equipment.[1]
-
First-Aid Measures Immediate medical attention is necessary in case of exposure.
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Visual Workflow Guides
The following diagrams illustrate the standard operating and emergency procedures for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
